molecular formula C6H12ClNO6 B13861114 D-Aminogalacturonic Acid Hydrochloride

D-Aminogalacturonic Acid Hydrochloride

Katalognummer: B13861114
Molekulargewicht: 229.61 g/mol
InChI-Schlüssel: ADRQPIGNSYNVLW-OVRDBETASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

D-Aminogalacturonic Acid Hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO6 and its molecular weight is 229.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality D-Aminogalacturonic Acid Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Aminogalacturonic Acid Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C6H12ClNO6

Molekulargewicht

229.61 g/mol

IUPAC-Name

(2S,3R,4R,5R)-5-amino-3,4,6-trihydroxyoxane-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H11NO6.ClH/c7-1-2(8)3(9)4(5(10)11)13-6(1)12;/h1-4,6,8-9,12H,7H2,(H,10,11);1H/t1-,2-,3-,4+,6?;/m1./s1

InChI-Schlüssel

ADRQPIGNSYNVLW-OVRDBETASA-N

Isomerische SMILES

[C@@H]1([C@H]([C@H](OC([C@@H]1N)O)C(=O)O)O)O.Cl

Kanonische SMILES

C1(C(C(C(OC1O)C(=O)O)O)O)N.Cl

Herkunft des Produkts

United States
Foundational & Exploratory

Biological Significance of D-Aminogalacturonic Acid in Vi Antigen Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological significance, biosynthetic pathways, and experimental characterization of D-aminogalacturonic acid (specifically its N-acetylated derivative, GalNAcA) as the fundamental building block of the Salmonella Typhi Vi antigen.

Executive Summary

The virulence of Salmonella enterica serovar Typhi (S.[1][2][3][4][5][6][7][8][9] Typhi), the etiological agent of typhoid fever, is inextricably linked to the expression of the Vi capsular polysaccharide.[1][2][4][10][11] Structurally, the Vi antigen is a linear homopolymer of


-1,4-2-deoxy-2-N-acetylgalacturonic acid (GalNAcA) .[3]

While often discussed as a polymer, the biological potency of the Vi antigen rests on the unique physicochemical properties of its monomeric scaffold: D-aminogalacturonic acid . This sugar derivative combines a carboxylic acid at C-6 (conferring negative charge) with an acetamido group at C-2 (providing steric bulk and hydrogen bonding potential). This guide analyzes the biosynthetic conversion of UDP-GlcNAc to this rare sugar, its polymerization, and its critical role in immune evasion.

Molecular Architecture: The GalNAcA Scaffold

The Vi antigen is not merely a passive shield; it is a highly specific molecular barrier. Its backbone consists exclusively of ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


-1,4-linked N-acetylgalactosaminuronic acid residues.[4][9][12][13]
Structural Specifications
FeatureSpecificationBiological Impact
Monomer

-D-GalNAcA
Zwitterionic potential (masked by N-acetylation); C6-COOH provides anionic charge.
Linkage

-(1$\rightarrow$4)
Creates a semi-rigid helical structure that masks the underlying LPS O-antigen.
Modification O-acetylation at C-3 (60–90%)Critical for immunogenicity; protects the glycosidic bond from exoglycosidases.
Molecular Weight

to

Da
High MW is required for T-cell independent immune activation (in native form).

Key Insight: The C-6 carboxyl group of the D-aminogalacturonic acid scaffold is essential. Unlike neutral polysaccharides, the anionic nature of Vi antigen repels phagocytes via electrostatic repulsion and prevents the deposition of complement factor C3b.

Biosynthetic Machinery: The viaB Locus

The synthesis of D-aminogalacturonic acid and its assembly into the Vi polymer occurs in the cytoplasm, orchestrated by the viaB locus located on Salmonella Pathogenicity Island 7 (SPI-7).[3]

Enzymatic Pathway

The synthesis does not start with galacturonic acid but rather with the abundant precursor UDP-N-acetylglucosamine (UDP-GlcNAc) .

  • Oxidation (TviB): The pathway initiates with the oxidation of UDP-GlcNAc at the C-6 position by TviB (UDP-GlcNAc 6-dehydrogenase), yielding UDP-N-acetylglucosaminuronic acid (UDP-GlcNAcA).[12][13] This is the committed step, introducing the acidic functionality.

  • Epimerization (TviC): The enzyme TviC acts as a 4-epimerase, inverting the stereochemistry at C-4 of UDP-GlcNAcA to produce UDP-N-acetylgalactosaminuronic acid (UDP-GalNAcA) .[9][12][13]

  • Polymerization (TviE): The glycosyltransferase TviE polymerizes the UDP-GalNAcA monomers.

  • O-Acetylation (TviD): TviD transfers acetyl groups to the C-3 position of the polymer backbone.

Pathway Visualization

The following diagram illustrates the stepwise enzymatic conversion and regulation.

ViBiosynthesis UDP_GlcNAc UDP-GlcNAc (Precursor) UDP_GlcNAcA UDP-GlcNAcA (Intermediate) UDP_GlcNAc->UDP_GlcNAcA Oxidation (C6) UDP_GalNAcA UDP-GalNAcA (Active Monomer) UDP_GlcNAcA->UDP_GalNAcA Epimerization (C4) Vi_Polymer Nascent Vi Polymer (Poly-GalNAcA) UDP_GalNAcA->Vi_Polymer Polymerization Vi_Mature Mature Vi Antigen (O-Acetylated) Vi_Polymer->Vi_Mature Modification TviB TviB (6-Dehydrogenase) TviB->UDP_GlcNAc TviC TviC (4-Epimerase) TviC->UDP_GlcNAcA TviE TviE (Polymerase) TviE->UDP_GalNAcA TviD TviD (O-Acetyltransferase) TviD->Vi_Polymer

Figure 1: Enzymatic cascade converting UDP-GlcNAc to the mature Vi antigen.[4][9][12][13][14] TviB and TviC are the critical enzymes generating the GalNAcA monomer.[9][13]

Biological Mechanism of Action

The presence of the GalNAcA polymer confers distinct survival advantages to S. Typhi.[1][2][3][4][6][7][8][10][11][15][16][17]

Immune Evasion Mechanisms
  • Inhibition of Phagocytosis: The negative charge of the carboxyl group on each GalNAcA residue creates a hydrophilic shield. This prevents the hydrophobic interaction required for neutrophil phagocytosis.

  • Complement Resistance: The Vi capsule sterically hinders the binding of C3b to the bacterial surface, preventing the formation of the Membrane Attack Complex (MAC).

  • LPS Masking: By covering the O-antigen, Vi prevents recognition by anti-LPS antibodies, which are abundant in human serum.

Regulation via Osmolarity

Expression of the viaB locus is tightly regulated by osmolarity, ensuring Vi antigen is produced only when the bacterium is inside the host (low osmolarity, e.g., blood/tissue) and repressed in the high-osmolarity environment of the intestine.

ViRegulation LowOsm Low Osmolarity (Host Tissue) RcsB RcsB/RcsC System LowOsm->RcsB Activates HighOsm High Osmolarity (Intestinal Lumen) HighOsm->RcsB Represses (via RcsC) TviA TviA (Transcriptional Activator) RcsB->TviA Upregulates OmpR OmpR/EnvZ System OmpR->TviA Modulates ViaB viaB Locus Transcription (Vi Synthesis) TviA->ViaB Strong Activation

Figure 2: Regulatory network controlling Vi antigen synthesis. Low osmolarity triggers the RcsB-TviA axis, activating the viaB locus.

Experimental Protocols: Isolation and Analysis

For researchers developing Vi-conjugate vaccines, accurate quantification and characterization of the GalNAcA content are critical.

Protocol: Enzymatic Hydrolysis & HPAEC-PAD Analysis

To analyze the D-aminogalacturonic acid content, the polymer must be depolymerized without destroying the labile acetyl groups (if O-acetylation analysis is required) or the sugar ring.

Step 1: Vi Antigen Extraction

  • Harvest S. Typhi cells grown in low-osmolarity media.[1]

  • Precipitate with hexadecyltrimethylammonium bromide (Cetavlon) to isolate acidic polysaccharides.

  • Purify via ethanol precipitation and size-exclusion chromatography.

Step 2: Acid Hydrolysis (for Monomer Analysis)

  • Reagent: 2M Trifluoroacetic acid (TFA).

  • Condition: 100°C for 2 hours. Note: This removes N- and O-acetyl groups, yielding D-galactosaminuronic acid (GalNwcA).

  • Neutralization: Evaporate TFA under nitrogen stream.

Step 3: HPAEC-PAD Quantification High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the gold standard for underivatized sugar acids.

  • Column: Dionex CarboPac PA1.

  • Eluent: Sodium Acetate gradient (50–200 mM) in 100 mM NaOH.

  • Detection: PAD waveform for carbohydrates.

  • Standard: Authentic D-galactosaminuronic acid (often requiring custom synthesis or enzymatic preparation).

Protocol: Colorimetric Assay (O-Acetyl Quantification)

Since the biological function relies on O-acetylation, this must be quantified separately.

  • Reaction: Mix Vi antigen sample with alkaline hydroxylamine (Hestrin method).

  • Development: Add acidic ferric chloride solution.

  • Measurement: Absorbance at 540 nm.

  • Calculation: Compare against an acetylcholine chloride standard curve.

Therapeutic Implications

The D-aminogalacturonic acid polymer is a T-cell independent antigen (TI-2), meaning it induces poor memory in infants.

  • Conjugate Vaccines: Coupling the Vi polymer to a carrier protein (e.g., Tetanus Toxoid or CRM197) recruits T-cell help, allowing for affinity maturation and memory B-cell formation.

  • Drug Targets: Inhibitors of TviB or TviC are potential anti-virulence drugs.[9] Blocking these enzymes prevents the formation of the GalNAcA precursor, stripping the bacterium of its capsule and rendering it susceptible to phagocytosis.

References

  • Zhang, X. et al. (2006). Vi Antigen Biosynthesis in Salmonella typhi: Characterization of UDP-N-acetylglucosamine C-6 Dehydrogenase (TviB) and UDP-N-acetylglucosaminuronic Acid C-4 Epimerase (TviC). Biochemistry. Link

  • Pickard, D. et al. (1994).[10] Characterization of defined ompR mutants of Salmonella typhi: ompR is involved in the regulation of Vi polysaccharide expression. Infection and Immunity. Link

  • Szu, S. C. et al. (1991).[7] Relation between structure and immunologic properties of the Vi capsular polysaccharide. Infection and Immunity. Link

  • Virlogeux, I. et al. (1995). Role of the viaB locus in synthesis, transport, and expression of Salmonella typhi Vi antigen. Microbiology. Link

  • Liston, S. D. et al. (2016). Unique lipid anchor attaches Vi antigen capsule to the surface of Salmonella enterica serovar Typhi. PNAS. Link

  • Winter, S. E. et al. (2008). The Salmonella enterica Serotype Typhi Vi Capsular Antigen Is Expressed after the Bacterium Enters the Ileal Mucosa.[5] Infection and Immunity. Link

Sources

An In-depth Technical Guide to the Physicochemical Properties of D-Aminogalacturonic Acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Core of a Unique Glycomimetic Building Block

In the landscape of modern drug discovery and development, the pursuit of novel molecular scaffolds that offer both structural diversity and enhanced pharmacological profiles is paramount. Among the myriad of building blocks available to the medicinal chemist, sugar-derived structures, or glycomimetics, hold a special place.[1] They provide a rich stereochemical framework and the potential for specific biological interactions. D-Aminogalacturonic Acid Hydrochloride (D-AgaA HCl) emerges as a particularly interesting, yet underexplored, member of this class. Its structure, combining the features of a galacturonic acid with an amino group, presents a unique set of physicochemical properties that are critical to its application as a chiral intermediate and a precursor for more complex therapeutic agents.[2][3][4]

This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data points to provide a deeper understanding of the causality behind the physicochemical characteristics of D-Aminogalacturonic Acid HCl. We will delve into its structural attributes, solubility, stability, and spectral properties, offering not only what is known but also a clear, experimentally-grounded roadmap for determining these parameters in your own laboratory. The insights provided herein are intended to empower you to harness the full potential of this versatile building block in your research and development endeavors.

Molecular Structure and Core Physicochemical Data

The foundational step in characterizing any chemical entity is to understand its structure and fundamental properties. D-Aminogalacturonic Acid HCl is the hydrochloride salt of 2-amino-2-deoxy-D-galacturonic acid. The presence of a carboxylic acid, an amine, and multiple hydroxyl groups on a pyranose ring structure dictates its behavior in various chemical and biological systems.

Structural Formula and Key Identifiers
  • Chemical Name: 2-Amino-2-deoxy-D-galacturonic acid hydrochloride

  • Synonyms: D-Aminogalacturonic Acid HCl, 2-Amino-2-deoxygalacturonic Acid Hydrochloride[5]

  • Molecular Formula: C₆H₁₂ClNO₆[5]

  • Molecular Weight: 229.62 g/mol [6]

Below is a diagram illustrating the logical relationship between the core functional groups that define the properties of D-Aminogalacturonic Acid HCl.

A D-Aminogalacturonic Acid HCl B Pyranose Ring (Stereochemistry) A->B C Carboxylic Acid (C6) (Acidity, H-bonding) A->C D Amine (C2) (Basicity, Nucleophilicity) A->D E Hydroxyl Groups (Polarity, H-bonding) A->E F Hydrochloride Salt (Solubility, Stability) A->F

Caption: Key structural features of D-Aminogalacturonic Acid HCl.

Summary of Core Physicochemical Data

The following table summarizes the key physicochemical properties of D-Aminogalacturonic Acid HCl. It is important to note that while some data is available, other parameters are inferred from related structures like D-Galacturonic Acid and require experimental verification.

PropertyValue / Expected BehaviorRationale / Reference Compound
Appearance White to off-white crystalline solidTypical for carbohydrate derivatives and their salts.
Melting Point Decomposes around 150°CThis is a common characteristic for complex sugar acids.[7]
Solubility Expected to be soluble in water and polar protic solvents (e.g., methanol). Limited solubility in non-polar organic solvents.The hydrochloride salt form enhances aqueous solubility. Salts of organic compounds are generally less soluble in non-polar solvents.[8] For comparison, aminoguanidine hydrochloride is highly soluble in PBS (pH 7.2).[9]
pKa Expected to have at least two pKa values: one for the carboxylic acid (around 3-4) and one for the protonated amine (around 7-8).The pKa of the carboxylic acid is influenced by the electron-withdrawing groups on the pyranose ring. The pKa of the amine is typical for primary amino groups.
Stability Stable under standard ambient conditions (room temperature, dry).[7] Susceptible to degradation at elevated temperatures and in strongly acidic or basic aqueous solutions.The glycosidic linkage and ester (if formed) can be susceptible to hydrolysis.[10]

Solubility Profile: A Guide to Solvent Selection

A comprehensive understanding of a compound's solubility is critical for its application in synthesis, formulation, and biological assays. As the hydrochloride salt of a polar, multifunctional molecule, D-Aminogalacturonic Acid HCl is anticipated to exhibit a distinct solubility profile.

Theoretical Considerations

The presence of multiple polar functional groups (hydroxyl, carboxylic acid, and a protonated amine) makes the molecule highly capable of forming hydrogen bonds with protic solvents like water and alcohols. The ionic nature of the hydrochloride salt further enhances its solubility in polar media. Conversely, its polarity makes it poorly soluble in non-polar solvents such as hexane or dichloromethane.

Experimental Protocol for Determining Solubility

A reliable method for determining the solubility of D-Aminogalacturonic Acid HCl is the isothermal equilibrium method.

Objective: To quantitatively determine the solubility of D-Aminogalacturonic Acid HCl in various solvents at a specified temperature.

Materials:

  • D-Aminogalacturonic Acid HCl

  • Solvents: Deionized water, methanol, ethanol, DMSO, and a non-polar solvent like ethyl acetate.

  • Thermostatically controlled shaker bath

  • Centrifuge

  • Analytical balance

  • HPLC system with a suitable detector (e.g., RI or ELSD) or a UV-Vis spectrophotometer if the compound has a chromophore or can be derivatized.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of D-Aminogalacturonic Acid HCl to a known volume of each solvent in separate sealed vials. The excess solid should be clearly visible.

    • Place the vials in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25°C).

    • Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated pipette.

    • Centrifuge the withdrawn sample to remove any remaining suspended solid particles.

  • Quantification:

    • Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC-RI) to determine the concentration of D-Aminogalacturonic Acid HCl.

  • Calculation:

    • Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

The following diagram outlines the experimental workflow for determining solubility.

A Add excess D-AgaA HCl to solvent B Equilibrate in shaker bath (24-48h) A->B C Centrifuge to remove solids B->C D Dilute supernatant C->D E Quantify by HPLC D->E

Caption: Workflow for solubility determination.

Acidity and Basicity: The pKa Values

The pKa values of the carboxylic acid and the amino group are fundamental to understanding the ionization state of D-Aminogalacturonic Acid HCl at different pH values. This knowledge is crucial for designing reaction conditions, developing formulations, and predicting its behavior in biological systems.

Expected pKa Values
  • Carboxylic Acid: The pKa of a typical carboxylic acid is around 4.75. However, the electron-withdrawing effects of the adjacent hydroxyl groups and the pyranose ring oxygen are expected to increase the acidity, lowering the pKa to a range of 3-4.

  • Amine: The pKa of the conjugate acid of a primary amine is typically around 9-10. The presence of nearby electronegative oxygen atoms may slightly decrease this value.

Experimental Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a standard and reliable method for determining pKa values.

Objective: To determine the pKa values of the carboxylic acid and amino groups of D-Aminogalacturonic Acid HCl.

Materials:

  • D-Aminogalacturonic Acid HCl

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH), both carbonate-free.

  • Calibrated pH meter with a combination electrode.

  • Stir plate and stir bar.

  • Burette.

Procedure:

  • Sample Preparation:

    • Accurately weigh a sample of D-Aminogalacturonic Acid HCl and dissolve it in a known volume of deionized water.

  • Titration with Base:

    • Place the solution in a beaker with a stir bar and immerse the pH electrode.

    • Begin stirring and record the initial pH.

    • Add small, precise increments of the standardized NaOH solution from the burette.

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration well past the expected equivalence points.

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added.

    • Determine the equivalence points from the inflection points of the titration curve (or by analyzing the first or second derivative of the curve).

    • The pKa values correspond to the pH at the half-equivalence points.

The following diagram illustrates the logical flow of pKa determination.

A Dissolve D-AgaA HCl in water B Titrate with standardized NaOH A->B C Record pH vs. volume of titrant B->C D Plot titration curve C->D E Determine equivalence points D->E F Calculate pKa at half-equivalence points E->F

Caption: Logical flow for pKa determination via titration.

Spectroscopic Characterization

Spectroscopic techniques provide a "fingerprint" of a molecule, allowing for structural elucidation and confirmation of identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features (in D₂O):

  • Anomeric Proton (H-1): A doublet in the region of 5.0-5.5 ppm with a small coupling constant (J ≈ 3-4 Hz) for the α-anomer or a larger coupling constant (J ≈ 7-8 Hz) for the β-anomer.

  • Ring Protons (H-2 to H-5): A complex series of multiplets between 3.5 and 4.5 ppm. The chemical shift and coupling patterns are highly dependent on the stereochemistry.

  • H-2 Proton: The chemical shift will be influenced by the adjacent amino group.

Expected ¹³C NMR Spectral Features (in D₂O):

  • Carbonyl Carbon (C-6): A signal in the downfield region, typically around 170-180 ppm.[11]

  • Anomeric Carbon (C-1): A signal around 90-100 ppm.[11]

  • Ring Carbons (C-2 to C-5): Signals in the range of 60-80 ppm.[11] The C-2 signal will be directly attached to the nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups and water of hydration, if present.[12][13]

  • N-H Stretch: A medium intensity band in the 3000-3300 cm⁻¹ region, potentially overlapping with the O-H stretch, corresponding to the amine hydrochloride.

  • C-H Stretch: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the pyranose ring.[13]

  • C=O Stretch: A strong, sharp absorption band around 1700-1750 cm⁻¹ for the carboxylic acid carbonyl group.[13]

  • N-H Bend: A band around 1500-1600 cm⁻¹.

  • C-O Stretch: Strong bands in the "fingerprint" region, between 1000 and 1300 cm⁻¹, corresponding to the C-O bonds of the alcohols and the carboxylic acid.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition. For D-Aminogalacturonic Acid HCl, electrospray ionization (ESI) would be a suitable technique. The expected [M+H]⁺ ion would be observed at m/z 194.06, corresponding to the free amine form (C₆H₁₁NO₆).

Stability Profile

The stability of D-Aminogalacturonic Acid HCl is a critical parameter for its storage, handling, and use in multi-step syntheses or as part of a final drug product.

Solid-State Stability

In its solid, crystalline form, D-Aminogalacturonic Acid HCl is expected to be stable under standard laboratory conditions (i.e., protected from moisture and excessive heat).[7] Long-term storage should be in a tightly sealed container in a cool, dry place.

Solution Stability and Degradation Pathways

In solution, the stability of D-Aminogalacturonic Acid HCl is highly dependent on pH and temperature.[14][15]

  • Acidic Conditions: Under strongly acidic conditions and elevated temperatures, the glycosidic bond can be susceptible to hydrolysis, leading to ring-opening.

  • Basic Conditions: In alkaline solutions, epimerization at carbons adjacent to carbonyl groups can occur. The free amine may also be susceptible to oxidation.

  • Thermal Stress: Elevated temperatures in solution can accelerate both acid- and base-catalyzed degradation pathways.[16]

Experimental Protocol for a Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of D-Aminogalacturonic Acid HCl under various stress conditions.

Materials:

  • D-Aminogalacturonic Acid HCl

  • Solutions of HCl (e.g., 0.1 M), NaOH (e.g., 0.1 M), and H₂O₂ (e.g., 3%)

  • Temperature-controlled ovens and water baths

  • Photostability chamber

  • Validated stability-indicating HPLC method (e.g., RP-HPLC with UV or MS detection)

Procedure:

  • Prepare Solutions: Dissolve D-Aminogalacturonic Acid HCl in water, 0.1 M HCl, 0.1 M NaOH, and a solution of 3% H₂O₂.

  • Apply Stress Conditions:

    • Acid/Base Hydrolysis: Store the acidic and basic solutions at an elevated temperature (e.g., 60°C) for a defined period.

    • Oxidation: Store the H₂O₂ solution at room temperature.

    • Thermal Degradation: Store an aqueous solution and the solid compound in an oven at an elevated temperature.

    • Photodegradation: Expose an aqueous solution and the solid compound to light in a photostability chamber.

  • Analysis:

    • At various time points, withdraw samples, neutralize them if necessary, and dilute to an appropriate concentration.

    • Analyze the samples by the stability-indicating HPLC method to quantify the remaining D-Aminogalacturonic Acid HCl and to detect the formation of any degradation products.

Crystallographic and Solid-State Properties

The three-dimensional arrangement of molecules in the solid state can significantly influence properties such as solubility, stability, and hygroscopicity. X-ray crystallography is the definitive technique for determining this arrangement.[17][18][19]

While a crystal structure for D-Aminogalacturonic Acid HCl is not publicly available, the crystal structure of α-D-galacturonic acid monohydrate has been determined.[11] This related structure reveals a chair-shaped pyranose ring conformation and an extensive network of hydrogen bonds between the acid and water molecules.[11] It is highly probable that D-Aminogalacturonic Acid HCl also adopts a similar chair conformation and participates in a complex hydrogen-bonding network in its crystalline form.

Proposed Experimental Workflow for X-ray Crystal Structure Determination:

  • Crystal Growth: The primary challenge is to grow single crystals of sufficient size and quality. This can be achieved through techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent systems (e.g., water/ethanol, water/isopropanol) should be screened.

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data is used to calculate an electron density map of the unit cell, from which the positions of the atoms can be determined and the molecular structure refined.[20]

Conclusion: A Foundation for Innovation

D-Aminogalacturonic Acid HCl represents a valuable and versatile building block for the synthesis of novel glycomimetics and other complex molecular architectures. A thorough understanding of its physicochemical properties is the bedrock upon which successful research and development programs are built. This guide has provided a comprehensive overview of these properties, blending established data with expert-driven rationale and detailed experimental protocols. By elucidating its solubility, pKa, spectral characteristics, stability, and solid-state properties, we empower researchers to make informed decisions in their synthetic strategies and formulation development. The methodologies outlined herein provide a clear path for the in-house characterization of this and other novel compounds, ensuring scientific integrity and accelerating the journey from the laboratory to potential therapeutic applications.

References

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  • Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals.
  • eMolecules. Building Block Design | Drug Discovery Technologies.
  • ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO?.
  • Chair of Analytical Chemistry. (2025, August 28).
  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
  • Li, Y., et al. (2025, September 5). Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics. MDPI.
  • Blaser, H. U. (2004, May 31). Synthesis of chiral building blocks for use in drug discovery. PubMed.
  • PharmaBlock. Building Blocks.
  • TOKU-E.
  • Suzuki, M. S. (2015, February 11). Infrared absorption in HCl.
  • ResearchGate. (2017, June 20). Thermal and pH stability study.
  • VMINTEQ. Table 7.2 Acidity constants (pKa) for some common acids.
  • ChemicalBook.
  • ResearchGate. (2022, April 10).
  • ResearchGate. HIGH-RESOLUTION INFRARED SPECTROSCOPY OF HCl AND DCl IN SOLID PARAHYDROGEN.
  • Cayman Chemical. (2022, December 5).
  • SzeJtli, J., & Szente, L. (2005). The Influence of pH and Temperature on the Stability of N-[(Piperidine)
  • Szilágyi, B., et al. (2023, June 29). The Effect of Concentration, Temperature, and pH on the Formation of Hyaluronic Acid–Surfactant Nanohydrogels. MDPI.
  • Hossain, M. S., et al. (2022). Effect of the temperature of biomixing on the pH/temperature sensitive controlled drug release of a chitooligosaccharide-based hydrogel.

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Comparative Technical Guide: D-Galacturonic Acid vs. D-Aminogalacturonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, biosynthetic, and functional distinctions between D-Galacturonic Acid (GalA) and D-Aminogalacturonic Acid (specifically its biologically dominant N-acetylated form, GalNAcA , and the free amino form GalNUr ).

Executive Summary: The Structural Divergence

In the landscape of carbohydrate chemistry, a single functional group substitution at the C-2 position dictates whether a molecule serves as a structural scaffold in plants or a virulence cloak in pathogens .

  • D-Galacturonic Acid (GalA): The oxidized form of D-galactose.[1] It is the primary building block of pectin, essential for plant cell wall integrity and widely used in hydrogel-based drug delivery.

  • D-Aminogalacturonic Acid (GalNUr/GalNAcA): The 2-amino-2-deoxy derivative.[1] In nature, it almost exclusively exists as N-acetyl-D-galacturonic acid (GalNAcA) , the monomeric unit of the Salmonella typhi Vi antigen.[1] It is a critical target for glycoconjugate vaccines.

Critical Distinction: While GalA is an acidic sugar used for physical encapsulation, GalNAcA is an immunomodulatory zwitterion precursor (in its free form) or a stealth agent (in its acetylated form) requiring specialized detection protocols due to its lability.[1]

Structural & Physicochemical Analysis

The fundamental difference lies in the C-2 substituent, which alters the molecule's electronic environment, pKa, and intra-molecular interactions.

Chemical Architecture
FeatureD-Galacturonic Acid (GalA) N-Acetyl-D-Galacturonic Acid (GalNAcA)
IUPAC Name (2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid2-acetamido-2-deoxy-D-galacturonic acid
C-2 Substituent Hydroxyl (-OH)N-Acetyl (-NH-COCH₃)
C-6 Group Carboxyl (-COOH)Carboxyl (-COOH)
Charge at pH 7.4 Anionic (COO⁻)Anionic (COO⁻)
pKa (COOH) ~3.5~3.4 (influenced by N-acetyl e- withdrawal)
Primary Source Pectin (Citrus, Apple)Vi Antigen (S. typhi), P. aeruginosa LPS
Solubility High (Water)High (Water), but polymer is viscous
The "Free Amino" Trap

Researchers often confuse GalNAcA (the biological form) with GalNUr (the free amino form).

  • In Vivo: The amino group is acetylated to prevent zwitterionic cross-linking and to mimic host cell surface markers (molecular mimicry).

  • In Vitro (Analysis): Strong acid hydrolysis (e.g., 8M HCl) required to release monomers from the Vi polysaccharide often de-acetylates GalNAcA to GalNUr (2-amino-2-deoxy-D-galacturonic acid).[1] The analyst must expect the free amino form in the chromatogram, not the native N-acetyl form, unless enzymatic digestion is used.

Biosynthetic Origins & Enzymology

Nature utilizes distinct pathways to synthesize these molecules, diverging from a common nucleotide sugar precursor.

Pathway Logic
  • GalA is derived from UDP-Glucose via oxidation and epimerization.[2]

  • GalNAcA is derived from UDP-N-Acetylglucosamine (UDP-GlcNAc) , requiring a specialized dehydrogenase (TviB) and epimerase (TviC).[1][2][3]

Biosynthetic Flow Diagram

Biosynthesis cluster_legend Pathway Key UDP_Glc UDP-Glucose UDP_GlcA UDP-Glucuronic Acid UDP_Glc->UDP_GlcA UDP-Glc Dehydrogenase (Oxidation) UDP_GlcNAc UDP-GlcNAc UDP_GalNAc UDP-GalNAc UDP_GlcNAc->UDP_GalNAc Gne (Epimerase) UDP_GalA UDP-GalA (Plant Cell Wall) UDP_GlcA->UDP_GalA UDP-GlcA 4-Epimerase UDP_GalNAcA UDP-GalNAcA (Vi Antigen) UDP_GalNAc->UDP_GalNAcA TviB (Dehydrogenase) + TviC (Epimerase) key1 Green: Pectin Pathway key2 Red: Virulence Pathway

Figure 1: Divergent biosynthetic pathways for UDP-GalA (plants) and UDP-GalNAcA (bacteria).[1]

Analytical Characterization Protocols

Distinguishing these two acids requires specific methodologies, as standard carbohydrate analysis (e.g., phenol-sulfuric acid) does not differentiate them effectively.[1]

High-Performance Anion-Exchange Chromatography (HPAEC-PAD)

This is the gold standard for non-derivatized analysis.

  • Protocol for GalA (Pectin Analysis):

    • Hydrolysis: 2M TFA at 120°C for 1 hour. (GalA is stable).[1]

    • Column: Dionex CarboPac PA20.

    • Eluent: Gradient of NaOAc in 100 mM NaOH.

    • Detection: Pulsed Amperometric Detection (PAD).[1][4] GalA elutes as a single sharp peak.

  • Protocol for GalNAcA (Vi Antigen Analysis):

    • Challenge: Standard acid hydrolysis destroys GalNAcA or de-acetylates it to GalNUr.[1]

    • Optimized Hydrolysis: 8M HCl + 10% TFA at 80°C for 4.5 hours.

    • Result: This converts the polymer into the free amino form (GalNUr) .

    • Identification: You must use a GalNUr standard (2-amino-2-deoxy-D-galacturonic acid), not GalNAcA, for the calibration curve, as the N-acetyl group is lost.[1]

NMR Spectroscopy (¹H and ¹³C)

NMR provides the only non-destructive method to verify the N-acetyl group in situ.

SignalGalA (ppm)GalNAcA (ppm)
H-1 (Anomeric) 5.30 (α), 4.65 (β)5.40 (α)
H-2 3.604.20 (Deshielded by NH)
N-Acetyl (-CH₃) Absent 2.05 (Singlet)
C-6 (COOH) ~175~174

Pharmaceutical Applications

The structural difference dictates the therapeutic utility.

GalA: The Drug Delivery Vehicle

Because of its free carboxyl groups, GalA (in pectin) forms "egg-box" structures with Ca²⁺ ions.[1]

  • Mechanism: Cross-linking with divalent cations creates hydrogels.[1]

  • Application: Colon-specific drug delivery.[1] The hydrogel remains intact in the stomach (low pH) but degrades in the colon due to bacterial pectinases, releasing the drug.

GalNAcA: The Vaccine Target

GalNAcA forms the Vi capsular polysaccharide of S. typhi, which masks the bacteria from the host immune system (preventing C3b deposition).

  • Mechanism: The polymer is linear α-1,4-GalNAcA, partially O-acetylated at C-3.[1][5]

  • Application: Typhoid Conjugate Vaccines (TCVs) .[1] The purified polysaccharide is conjugated to a carrier protein (e.g., Tetanus Toxoid) to induce T-cell dependent immunity.[1]

  • Critical QC Parameter: The degree of O-acetylation on the GalNAcA residues is directly correlated with vaccine immunogenicity.

Application Workflow Diagram

Applications Start Select Monomer GalA D-Galacturonic Acid (GalA) Start->GalA GalNAcA D-Aminogalacturonic Acid (GalNAcA / Vi) Start->GalNAcA Gelation Ionic Gelation (add Ca++) GalA->Gelation Product1 Pectin Hydrogel (Colon Drug Delivery) Gelation->Product1 Conjugation Protein Conjugation (Reductive Amination) GalNAcA->Conjugation Product2 Typhoid Conjugate Vaccine (TCV) Conjugation->Product2

Figure 2: Pharmaceutical development pipelines for GalA (Hydrogels) vs. GalNAcA (Vaccines).[1]

References

  • Mohnen, D. (2008).[1][6] Pectin structure and biosynthesis.[7] Current Opinion in Plant Biology, 11(3), 266–277.[1] Link

  • Hu, X., et al. (2017).[1] Vi capsular polysaccharide: Synthesis, virulence, and vaccine development. Critical Reviews in Microbiology, 43(4), 440-452.[1] Link

  • Micoli, F., et al. (2020).[1] Development of a Specific and Sensitive HPAEC-PAD Method for Quantification of Vi Polysaccharide Applicable to other Polysaccharides Containing Amino Uronic Acids. Analytical Chemistry, 92(10), 6943–6950.[1] Link[1]

  • Wetter, M., et al. (2012).[1] Biosynthesis of UDP-glucuronic acid and UDP-galacturonic acid in Bacillus cereus. Glycobiology, 23(3), 333–341.[1] Link

  • Zhang, H., et al. (2006).[1] Vi Antigen Biosynthesis in Salmonella typhi: Characterization of UDP-N-acetylglucosamine C-6 Dehydrogenase (TviB) and UDP-N-acetylglucosaminuronic Acid C-4 Epimerase (TviC). Biochemistry, 45(29), 8756–8769.[1] Link[1]

Sources

Thermodynamic Stability of Amino Uronic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability of amino uronic acid derivatives. It is structured to provide mechanistic depth, actionable experimental protocols, and synthetic strategies for researchers in glycobiology and drug development.[1]

Executive Summary

Amino uronic acids (e.g., 2-amino-2-deoxy-D-glucuronic acid, L-iduronic acid derivatives) represent a class of carbohydrates characterized by competing functional groups: an electron-withdrawing carboxyl moiety at C5, a basic amine/amide at C2, and a reactive anomeric center.[1] Their thermodynamic stability is governed by a delicate interplay of conformational equilibria (chair flips), intramolecular cyclization (lactonization), and glycosidic bond susceptibility .[1] This guide dissects these factors to aid in the design of stable glycoconjugates, vaccines (e.g., Vi antigen), and glycosaminoglycan (GAG) mimetics.[1]

Part 1: Structural Fundamentals & Conformational Thermodynamics

The stability of amino uronic acids is not merely a function of bond strength but of the energy landscape occupied by the pyranose ring. Unlike neutral sugars, the presence of charged groups (


 and 

) introduces electrostatic forces that dictate the preferred conformer.
The Pyranose Ring Equilibrium

The thermodynamic stability of the ring is defined by the equilibrium between the


 and 

chair conformations.
  • D-Glucuronic Acid Derivatives: Predominantly adopt the

    
      conformation. All substituents (OH, NHAc, COOH) are equatorial, maximizing stability via minimal 1,3-diaxial steric repulsion.[1]
    
  • L-Iduronic Acid Derivatives: Exhibit unique conformational plasticity , existing in equilibrium between

    
    , 
    
    
    
    , and the skew-boat
    
    
    .[1] This flexibility is thermodynamically driven by the need to relieve the gauche interaction between the C5-carboxyl and C4-hydroxyl groups.
The Zwitterionic Lock

In free amino uronic acids (non-acetylated), the zwitterionic state (


 / 

) creates a strong electrostatic "lock" or bridge, depending on pH.
  • Low pH (< pKa COOH): Protonation of the carboxyl group removes the electrostatic attraction, often increasing the rate of mutarotation and anomerization.

  • Neutral pH: The zwitterion stabilizes the crystal lattice but can accelerate solution-phase degradation via self-catalysis (intramolecular general acid-base catalysis).

Visualization: Conformational Energy Landscape

The following diagram illustrates the energy barriers and minima for a generic amino uronic acid derivative.

ConformationEnergy Start Open Chain (High Entropy) Boat Skew Boat (2S0) (Transition State) Start->Boat Ring Closure C4C1 4C1 Chair (Global Minima for Glc) C4C1->Boat Strain/Heat Lactone 1,5-Lactone (Thermodynamic Sink) C4C1->Lactone - H2O (Acidic pH) C1C4 1C4 Chair (Global Minima for Ido) C1C4->Boat Strain/Heat C1C4->Lactone - H2O (Acidic pH) Boat->C4C1 Relaxation (Glc) Boat->C1C4 Relaxation (Ido)

Figure 1: Conformational energy landscape showing the kinetic pathways between open chain, chair forms, and the thermodynamic sink of lactonization.

Part 2: Chemical Stability & Reactivity Profiles

Lactonization: The Primary Instability

Amino uronic acids are prone to intramolecular esterification (lactonization). This is thermodynamically favored in acidic conditions where the carboxyl group is protonated (


).
  • Mechanism: The C5-COOH attacks a hydroxyl group (typically C3-OH or C1-OH) to form a 5- or 6-membered lactone.

  • Glucuronolactone Formation: In D-glucuronic acid derivatives, the 6,3-lactone is common.[1] This reaction is reversible but shifts towards the lactone at high temperatures or low pH.

  • Impact on Synthesis: Lactonization alters the reactivity of the donor/acceptor, often deactivating the ring towards glycosylation.

Glycosidic Bond Hydrolysis

The stability of the glycosidic bond in amino uronic acids differs significantly from neutral sugars due to electronic effects.

  • Carboxyl Effect: The electron-withdrawing carboxyl group at C5 destabilizes the oxocarbenium ion transition state, theoretically slowing acid hydrolysis compared to neutral sugars. However, intramolecular catalysis by the -COOH can accelerate cleavage in specific linkages (e.g.,

    
    -1,4).[1]
    
  • Amino Group Effect: A protonated amine (

    
    ) at C2 exerts a strong electron-withdrawing inductive effect (
    
    
    
    ), which destabilizes the transition state cation, significantly increasing resistance to acid hydrolysis .
    • Reference: The hydrolysis rate of GlcNAc-GlcA linkages is pH-dependent, with the protonated amine providing a protective effect [1].

The "Internal Maillard" Risk

Free amino uronic acids possess both a reducing end (aldehyde/ketone equivalent) and an amine. In the absence of protection (e.g., N-acetylation), they can undergo self-polymerization or degradation via the Maillard pathway, leading to brown pigments (melanoidins) and loss of structural integrity.[1]

Part 3: Experimental Protocols for Stability Assessment

To rigorously define the stability profile of a new derivative, the following self-validating protocols should be employed.

Protocol A: pH-Rate Profiling via HPLC

Objective: Determine the pseudo-first-order rate constants (


) for hydrolysis and lactonization across a pH range.
  • Buffer Preparation: Prepare 50 mM buffers (Phosphate pH 2.0–8.0, Carbonate pH 9.0–11.[1]0) adjusted to constant ionic strength (

    
     M) with NaCl.
    
  • Sample Incubation: Dissolve the derivative (1 mg/mL) in the buffer. Aliquot into HPLC vials and incubate at elevated temperature (e.g., 60°C or 80°C) to accelerate degradation.

  • Sampling: At defined intervals (

    
     h), quench the reaction by rapid cooling to 4°C or pH neutralization.
    
  • Analysis: Inject 10 µL onto a C18 or Amide-HILIC column.

    • Mobile Phase: Acetonitrile/Ammonium Formate (isocratic or gradient).

    • Detection: UV (210 nm) or ELSD/CAD for non-chromophores.

  • Data Processing: Plot

    
     vs. Time. The slope 
    
    
    
    .
    • Validation: Linearity (

      
      ) confirms first-order kinetics.
      
Protocol B: Lactonization Monitoring via -NMR

Objective: Quantify the equilibrium constant (


) between the open acid and lactone forms.
  • Solvent System: Use

    
     with an internal standard (e.g., TSP or Maleic Acid).[1]
    
  • Acidification: Adjust pD to < 2.0 using

    
     to drive lactonization.
    
  • Acquisition: Acquire

    
     spectra at 30-minute intervals at 25°C.
    
  • Key Signals: Monitor the shift of the H-1 (anomeric) and H-5 protons. Lactonization typically causes a downfield shift of the H-5 signal due to deshielding by the carbonyl.

  • Calculation: Integration of Acid (

    
    ) vs. Lactone (
    
    
    
    ) peaks.
    
    
Visualization: Stability Testing Workflow

StabilityWorkflow cluster_Tests Parallel Stability Assays Input Amino Uronic Derivative Test1 Hydrolytic Stability (pH 1-13, HPLC) Input->Test1 Test2 Thermal Stability (DSC / TGA) Input->Test2 Test3 Lactonization Eq. (NMR in D2O) Input->Test3 Analysis Kinetic Data Processing (k_obs, t_1/2, E_a) Test1->Analysis Test2->Analysis Test3->Analysis Decision Stability Profile Validated? Analysis->Decision Decision->Input No (Redesign) Output Formulation/Synthesis Recommendation Decision->Output Yes

Figure 2: Workflow for the systematic assessment of thermodynamic stability.

Part 4: Synthetic Implications & Stabilization Strategies[2]

Orthogonal Protection

To synthesize complex glycoconjugates containing amino uronic acids, "arming" and "disarming" protecting groups must be used to control reactivity and stability.[1]

  • Carboxyl Protection: Methyl esters are common but prone to base hydrolysis. Benzyl esters provide stability against acid but are cleaved by hydrogenolysis.

  • Amino Protection: The N-Troc (2,2,2-trichloroethoxycarbonyl) or N-Phth (phthalimido) groups prevent participation in glycosylation and suppress the "internal Maillard" reaction.

Building Block Synthesis
  • Oxidation Strategy: It is often thermodynamically superior to oxidize the C6 position after glycosidic bond formation (using TEMPO/BAIB) rather than using a pre-oxidized uronic acid donor, which is less stable and less reactive [2].

  • Lactone Donors: Utilizing the 6,3-lactone as a glycosyl donor locks the conformation, often improving stereoselectivity (

    
    -selectivity) during glycosylation [3].[2]
    
Summary of Stability Factors
FactorEffect on StabilityMechanism
C2-Amine (Protonated) Increases Hydrolytic StabilityInductive effect (-I) destabilizes oxocarbenium ion.
C5-Carboxyl (Free) Decreases StabilityPromotes intramolecular lactonization; H-bonding.
Low pH (< 2.0) Promotes LactonizationProtonation of COOH favors nucleophilic attack by OH.
High Temperature Promotes DegradationAccelerates decarboxylation and Maillard browning.

References

  • Kinetics of Hyaluronan Hydrolysis in Acidic Solution at Various pH Values. Source: Biomacromolecules (ACS Publications) [Link]

  • De novo synthesis of uronic acid building blocks for assembly of heparin oligosaccharides. Source: PubMed / NIH [Link]

  • The Glycosylation Mechanisms of 6,3-Uronic Acid Lactones. Source: PubMed / NIH [Link]

  • Lactonization and Protonation of Gluconic Acid: A Thermodynamic and Kinetic Study. Source: ResearchGate [Link]

Sources

Metabolic pathways involving D-Aminogalacturonic Acid in Salmonella typhi

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Metabolic Pathways and Analysis of D-Aminogalacturonic Acid Derivatives in Salmonella typhi

Executive Summary

This technical guide details the biochemistry, enzymology, and analytical characterization of D-aminogalacturonic acid (GalNAn) derivatives in Salmonella enterica serovar Typhi (S. typhi). While "free" D-aminogalacturonic acid is rarely found in the cytoplasm, its N-acetylated nucleotide derivative (UDP-GalNAcA) is the essential precursor for the Vi capsular polysaccharide (Vi antigen). The Vi antigen is a linear homopolymer of


-1,4-linked N-acetyl-D-galactosaminuronic acid, a critical virulence factor that shields the bacterium from complement-mediated killing and phagocytosis.[1]

This guide is designed for researchers investigating vaccine targets, polysaccharide conjugate stability, and metabolic inhibitors.

The Biochemistry of Virulence: The viaB Locus

The metabolic machinery for D-aminogalacturonic acid processing is encoded entirely within the Salmonella Pathogenicity Island 7 (SPI-7) , specifically the viaB locus. Unlike the lipopolysaccharide (LPS) O-antigen, which utilizes housekeeping enzymes for precursor synthesis, the Vi antigen relies on a dedicated pathway to synthesize its unique sugar backbone.

The Core Biosynthetic Pathway

The pathway diverges from central metabolism at UDP-N-acetylglucosamine (UDP-GlcNAc) . The transformation involves oxidation at C-6 followed by epimerization at C-4.[2]

  • Precursor Sourcing: UDP-GlcNAc is abundant in the cytoplasm as a peptidoglycan precursor.

  • Oxidation (TviB): The enzyme TviB (UDP-GlcNAc 6-dehydrogenase) oxidizes the C-6 hydroxyl of UDP-GlcNAc to a carboxyl group, utilizing NAD+ as a cofactor. This yields UDP-N-acetylglucosaminuronic acid (UDP-GlcNAcA) .[3][4][5]

  • Epimerization (TviC): The enzyme TviC (UDP-GlcNAcA 4-epimerase) inverts the stereochemistry at C-4, converting UDP-GlcNAcA into UDP-N-acetylgalactosaminuronic acid (UDP-GalNAcA) .[1][4][5]

  • Polymerization (TviD/E): The UDP-GalNAcA monomers are polymerized into the linear Vi antigen chain.

Pathway Visualization

ViBiosynthesis cluster_Reg Regulation (viaB) UDP_GlcNAc UDP-GlcNAc (Central Metabolism) UDP_GlcNAcA UDP-GlcNAcA (Intermediate) UDP_GlcNAc->UDP_GlcNAcA TviB (UDP-GlcNAc 6-dehydrogenase) 2 NAD+ -> 2 NADH UDP_GalNAcA UDP-GalNAcA (Precursor) UDP_GlcNAcA->UDP_GalNAcA TviC (4-epimerase) Vi_Polymer Vi Antigen Polymer (Poly-α-1,4-GalNAcA) UDP_GalNAcA->Vi_Polymer TviD/TviE (Polymerase/Export) TviA TviA (Transcriptional Activator)

Figure 1: The biosynthetic pathway of the Vi antigen in S. typhi, showing the conversion of UDP-GlcNAc to the Vi polymer via TviB and TviC enzymes.[1][4][5][6]

Enzymology & Mechanism

Understanding the specific mechanics of TviB and TviC is crucial for drug development, as these enzymes are absent in humans.

TviB: The Gatekeeper
  • Classification: NAD+-dependent dehydrogenase.

  • Mechanism: TviB performs a 4-electron oxidation. It first oxidizes the alcohol at C-6 to an aldehyde (requiring one NAD+) and subsequently oxidizes the aldehyde to a carboxylic acid (requiring a second NAD+).

  • Inhibitor Potential: Because TviB is distinct from the mammalian UDP-glucose dehydrogenase (which acts on UDP-Glc, not UDP-GlcNAc), it represents a high-specificity target for small molecule inhibitors to strip S. typhi of its capsule.

TviC: The Stereochemical Switch
  • Classification: Nucleotide sugar epimerase (Short-chain Dehydrogenase/Reductase superfamily).

  • Mechanism: TviC operates via a transient oxidation-reduction mechanism. It abstracts a hydride from C-4 to form a ketone intermediate (4-keto-UDP-GlcNAcA) and then reduces the ketone from the opposite face to yield the galacto-configuration.

  • Substrate Specificity: TviC is highly specific for the uronic acid form (UDP-GlcNAcA) and shows negligible activity toward non-oxidized UDP-GlcNAc.

Analytical Protocols: Quantification of D-Aminogalacturonic Acid

Direct detection of the Vi antigen is challenging due to its lack of UV absorption. The gold standard for quantification is High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) following acid hydrolysis.

Note on Stability: The glycosidic linkage of D-aminogalacturonic acid is highly resistant to acid hydrolysis. Standard protocols (e.g., 2M TFA at 100°C) often fail to depolymerize Vi completely. The protocol below uses a harsher, optimized hydrolysis to release the monomer.

Protocol: Vi Antigen Hydrolysis & HPAEC-PAD Analysis
ParameterSpecification
Technique HPAEC-PAD (e.g., Dionex ICS-5000+)
Column CarboPac PA1 (4 x 250 mm) with Guard Column
Detection Electrochemical (Gold electrode, Ag/AgCl reference)
Mobile Phase A 100 mM NaOH
Mobile Phase B 100 mM NaOH + 1 M NaOAc

Step-by-Step Workflow:

  • Sample Preparation:

    • Purify polysaccharide from culture supernatant or prepare conjugate vaccine sample.

    • Adjust concentration to approx. 10–50 µg/mL.

  • Hydrolysis (Critical Step):

    • Objective: Break the

      
      -1,4 linkage to release D-aminogalacturonic acid (GalNAn) or its N-acetylated form (GalNAcA).
      
    • Reagent: Combine sample with 4 M Trifluoroacetic Acid (TFA) .[7]

    • Condition: Incubate at 120°C for 2 hours in a sealed glass vial.

    • Neutralization: Evaporate TFA under a stream of nitrogen or vacuum centrifugation (SpeedVac). Reconstitute in Milli-Q water.

    • Note: This harsh hydrolysis often deacetylates the nitrogen, converting GalNAcA

      
      GalNAn (D-aminogalacturonic acid) . Standards must be treated identically.
      
  • Chromatography:

    • Inject 25 µL of hydrolysate.

    • Gradient:

      • 0–5 min: 100% A (Isocratic wash)

      • 5–20 min: 0% to 40% B (Linear gradient to elute acidic sugars)

      • 20–25 min: 100% B (Column wash)

    • Elution Order: Neutral sugars elute first, followed by amino sugars, then acidic amino sugars (GalNAn).

Analytical Workflow Diagram

AnalysisWorkflow Sample Vi Antigen Sample (Polymer) Hydrolysis Acid Hydrolysis (4M TFA, 120°C, 2h) Sample->Hydrolysis Depolymerization Deacetylation Side Reaction: De-N-acetylation -> GalNAn Hydrolysis->Deacetylation Harsh Conditions Evaporation TFA Removal (N2 Stream / SpeedVac) Hydrolysis->Evaporation HPAEC HPAEC-PAD Analysis (CarboPac PA1) Evaporation->HPAEC Reconstitution Data Quantification vs. GalNAn Standard HPAEC->Data Integration

Figure 2: Analytical workflow for the quantification of Vi antigen monomers using high-performance anion-exchange chromatography.

Therapeutic Implications

The dependence of S. typhi on the Vi antigen for survival in the blood (serum resistance) makes this pathway a prime target.

  • Vaccines: The current WHO-recommended Typhoid Conjugate Vaccines (TCV) utilize purified Vi antigen conjugated to Tetanus Toxoid or CRM197. The stability of the D-aminogalacturonic acid backbone is critical for shelf-life; O-acetylation at C-3 is required for maximum immunogenicity [1].

  • Small Molecule Inhibitors: Inhibiting TviB would prevent the formation of UDP-GlcNAcA, effectively rendering the bacteria acapsular and susceptible to host complement. This is a "disarming" strategy rather than a bactericidal one, potentially reducing selection pressure for resistance [2].

References

  • Szu, S. C., et al. (1991). Relation between structure and immunologic properties of the Vi capsular polysaccharide. Infection and Immunity. Link

  • Wetter, M., et al. (2012).[5] Molecular Characterization of the viaB Locus Encoding the Biosynthetic Machinery for Vi Capsule Formation in Salmonella Typhi.[1][2][5][6][8] PLOS ONE. Link

  • Micoli, F., et al. (2020). Development of a Specific and Sensitive HPAEC-PAD Method for Quantification of Vi Polysaccharide Applicable to other Polysaccharides Containing Amino Uronic Acids. Analytical Chemistry. Link

  • Zhang, X., et al. (2006). Vi Antigen Biosynthesis in Salmonella typhi: Characterization of UDP-N-acetylglucosamine C-6 Dehydrogenase (TviB) and UDP-N-acetylglucosaminuronic Acid C-4 Epimerase (TviC).[1][2] Biochemistry. Link

Sources

Methodological & Application

Application Note: High-Purity Synthesis of D-Aminogalacturonic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for high-level researchers and process chemists. It details the robust chemical synthesis of 2-Amino-2-deoxy-D-galacturonic Acid Hydrochloride (GalNUA·HCl) , the monomeric unit of the Salmonella Typhi Vi antigen and a critical intermediate in glycoconjugate vaccine development.

Introduction & Strategic Analysis

2-Amino-2-deoxy-D-galacturonic acid (GalNUA) is a rare amino-uronic acid found in the capsular polysaccharides of various pathogenic bacteria, most notably as the repeating unit of the Salmonella Typhi Vi antigen (α-1,4-linked N-acetyl-D-galactosaminuronate). Access to the free amine monomer is a bottleneck in the development of synthetic conjugate vaccines and glycomimetics.

Synthetic Challenges
  • Epimerization Risk: The C-5 proton in uronic acids is acidic; basic conditions can lead to epimerization to the L-altro isomer.

  • Oxidation Selectivity: Selectively oxidizing the C-6 primary alcohol in the presence of a free or protected amine requires orthogonal strategies.

  • Salt Stability: The hydrochloride salt is hygroscopic and requires careful lyophilization parameters for long-term stability.

Selected Route: The "Cbz-TEMPO" Strategy

This protocol utilizes a Benzyloxycarbonyl (Cbz) protection strategy for the amine. Unlike N-acetyl groups, which require harsh basic hydrolysis that degrades uronic acids, the Cbz group is removed via neutral hydrogenolysis, preserving the sensitive C-5 stereocenter.

Retrosynthetic Logic & Workflow

The synthesis is broken down into four critical stages to ensure intermediate stability and analytical traceability.

G Target Target: GalNUA HCl (Free Amine Salt) Deprotection Stage 4: Global Deprotection (Pd/C, H2, HCl) Deprotection->Target Lyophilization Oxidation Stage 3: C-6 Oxidation (TEMPO/BAIB) Oxidation->Deprotection 1. TFA (Acetal) 2. Hydrogenolysis Protection2 Stage 2: Acetal Protection (3,4-O-Isopropylidene) Protection2->Oxidation Selective C6-OH -> COOH Protection1 Stage 1: N-Cbz & Anomeric Protection (Benzyl Glycoside) Protection1->Protection2 2,2-DMP, CSA Start Starting Material: D-Galactosamine HCl Start->Protection1 1. Cbz-Cl, NaHCO3 2. BnOH, HCl(g)

Caption: Retrosynthetic workflow for GalNUA·HCl emphasizing orthogonal protection and mild oxidation.

Detailed Experimental Protocols

Critical Safety Note
  • TEMPO/BAIB: Potent oxidants.[1] Perform in a fume hood.

  • Hydrogenolysis: Hydrogen gas is flammable. Ensure proper grounding of the autoclave or balloon setup.

Stage 1: Preparation of Benzyl 2-(benzyloxycarbonylamino)-2-deoxy-α-D-galactopyranoside

This stage converts the commercial hydrochloride salt into a stable, hydrophobic intermediate suitable for organic solvent manipulations.

Reagents: D-Galactosamine HCl, Benzyl Chloroformate (Cbz-Cl), Sodium Bicarbonate, Benzyl Alcohol, Acetyl Chloride.

  • N-Protection:

    • Dissolve D-Galactosamine HCl (10.0 g, 46.4 mmol) in water (100 mL) containing NaHCO₃ (11.7 g, 139 mmol).

    • Cool to 0°C. Add Cbz-Cl (8.7 g, 51 mmol) dropwise over 30 mins.

    • Warm to RT and stir for 4 hours. A white precipitate (N-Cbz-D-galactosamine) forms.

    • Acidify to pH 2 with 1M HCl, filter, wash with cold water, and dry. Yield: ~90%.

  • Glycosylation:

    • Suspend the N-Cbz intermediate (12.0 g) in Benzyl Alcohol (60 mL).

    • Add Acetyl Chloride (2.0 mL) dropwise (generates anhydrous HCl in situ).

    • Heat to 50°C for 4 hours. Monitor TLC (DCM:MeOH 9:1).

    • Precipitate the product by pouring the mixture into cold Et₂O (400 mL).

    • Filter the solid. Recrystallize from EtOH/Et₂O to isolate the α-anomer.

    • Checkpoint: ¹H NMR should show anomeric proton at δ ~4.95 ppm (d, J = 3.5 Hz).

Stage 2: 3,4-O-Isopropylidene Protection

Protecting the C3 and C4 hydroxyls locks the conformation and prevents side reactions during oxidation.

  • Dissolve the Stage 1 product (10.0 g) in dry Acetone (150 mL).

  • Add 2,2-Dimethoxypropane (5.0 mL) and a catalytic amount of Camphorsulfonic Acid (CSA) (200 mg).

  • Stir at RT for 2 hours.

  • Neutralize with Et₃N, concentrate in vacuo.

  • Purify via silica gel chromatography (Hexane:EtOAc 2:1).

  • Product: Benzyl 2-(benzyloxycarbonylamino)-2-deoxy-3,4-O-isopropylidene-α-D-galactopyranoside.

Stage 3: Selective C-6 Oxidation (The Critical Step)

We utilize the TEMPO/BAIB system for its mildness and high selectivity for primary alcohols over secondary urethanes.

Reagents: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy), BAIB (Bis(acetoxy)iodo)benzene, DCM, Water.

  • Dissolve Stage 2 product (5.0 g, 11.3 mmol) in DCM (40 mL) and Water (10 mL).

  • Add TEMPO (0.35 g, 2.2 mmol, 0.2 eq).

  • Add BAIB (7.3 g, 22.6 mmol, 2.0 eq) in portions over 20 minutes.

  • Stir vigorously at RT for 4–6 hours. The organic layer will turn orange/red.

  • Quench: Add 10% aqueous Na₂S₂O₃ (20 mL) to destroy excess oxidant.

  • Extraction: Separate phases. Extract aqueous layer with DCM (2x).

  • Acidification: The product is a carboxylic acid. Extract the organic layer with sat.[2] NaHCO₃. Separate the basic aqueous layer, acidify carefully with 1M HCl to pH 3, and extract back into EtOAc.

  • Drying: Dry over Na₂SO₄ and concentrate.

  • Result: Benzyl 2-(benzyloxycarbonylamino)-2-deoxy-3,4-O-isopropylidene-α-D-galactopyranosiduronic acid.

Stage 4: Global Deprotection & Salt Formation

This step removes the acetal, the benzyl ester (if formed), the benzyl glycoside, and the Cbz carbamate in a controlled sequence.

  • Acetal Hydrolysis:

    • Dissolve the oxidized intermediate in 90% Aqueous Trifluoroacetic Acid (TFA) (20 mL).

    • Stir at 0°C for 30 mins, then RT for 1 hour.

    • Concentrate in vacuo. Co-evaporate with toluene (3x) to remove TFA traces.

  • Hydrogenolysis:

    • Dissolve the residue in MeOH:H₂O (1:1, 50 mL).

    • Add 10% Pd/C (500 mg).

    • Stir under H₂ atmosphere (balloon) for 12–18 hours.

    • Note: This removes the anomeric benzyl and the N-Cbz group.

  • Salt Formation:

    • Filter off the catalyst (Celite).

    • Adjust the filtrate pH to 2.0 using 1M HCl.

    • Concentrate to a small volume (~5 mL).

    • Lyophilize (Freeze-dry) immediately.

  • Final Product: 2-Amino-2-deoxy-D-galacturonic Acid Hydrochloride (White amorphous solid).

Analytical Validation

To ensure the product meets pharmaceutical standards, verify against these parameters:

Analytical MethodParameterExpected Result
¹H NMR (D₂O) Anomeric Proton (H-1)δ ~5.35 ppm (d, J = 3.5 Hz, α-anomer)
¹H NMR (D₂O) H-5 Protonδ ~4.60 ppm (s or d, distinct shift from galactose)
¹³C NMR (D₂O) C-6 (Carboxyl)δ ~172–174 ppm
¹³C NMR (D₂O) C-2 (Amine bearing)δ ~50–52 ppm
Mass Spectrometry ESI-MS (Positive)[M+H]⁺ = 194.06 (Free base mass + H)
HPLC Purity>98% (HILIC Column, Acetonitrile/Ammonium Formate)

Troubleshooting & Expert Tips

  • Problem: Low yield in oxidation step.

    • Cause: Incomplete reaction or over-oxidation.

    • Solution: Ensure vigorous stirring (biphasic reaction). Use fresh TEMPO. If over-oxidation occurs (cleavage), reduce temperature to 0°C.

  • Problem: Product turns brown during deprotection.

    • Cause: "Browning reaction" (Maillard-type) of free amine with aldehyde form.

    • Solution: Keep temperature low (<30°C) during concentration. Lyophilize immediately after acidification. Do not store in liquid acidic state.

  • Problem: Incomplete Cbz removal.

    • Cause: Catalyst poisoning.

    • Solution: Ensure the TFA removal (Step 4.1) is complete; TFA poisons Pd catalysts. Add a drop of acetic acid to the hydrogenation mixture.

References

  • Vatèle, J. M. (2006). "TEMPO/BAIB-mediated oxidation of primary alcohols to carboxylic acids." Synlett, 2006(13), 2055-2058.

  • Heyns, K., & Paulsen, H. (1955). "Über oxidative Umwandlungen an Kohlenhydraten."[3] Chemische Berichte, 88(2), 188-195. (Foundational work on catalytic oxidation of sugars).

  • Szu, S. C., et al. (1991). "Vi capsular polysaccharide-protein conjugates for prevention of typhoid fever."[4] Journal of Experimental Medicine, 174(4), 993-1006.

  • Anelli, P. L., et al. (1987).[1] "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids." Journal of Organic Chemistry, 52(12), 2559-2562.

  • Takeuchi, K., et al. (2022). "Chemical synthesis of L-galactosaminuronic acid building block." Chinese Journal of Natural Medicines, 20(5), 387-392. (Relevant methodology adapted for D-isomer).

Sources

Application Note: Advanced HPLC and UHPLC-MS Strategies for the Separation and Analysis of D-Aminogalacturonic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

D-aminogalacturonic acid (D-GalNA), a rare amino sugar, and its derivatives are integral components of various bacterial polysaccharides and have emerged as significant targets in drug development and glycobiology. The inherent polarity, amphoteric nature, and structural similarity to other monosaccharides pose considerable analytical challenges. This application note provides a comprehensive guide to the separation of D-aminogalacturonic acid and its derivatives using High-Performance Liquid Chromatography (HPLC). We delve into the causality behind various chromatographic choices, offering detailed protocols for Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Exchange Chromatography (IEC), coupled with diverse detection techniques. This guide is designed to equip researchers with the expertise to develop robust and reliable analytical methods for these complex analytes.

Introduction: The Analytical Challenge of D-Aminogalacturonic Acid

D-aminogalacturonic acid is a uronic acid and an amino sugar, featuring both a carboxylic acid and an amino group. This zwitterionic character, combined with the presence of multiple hydroxyl groups, renders it highly polar and poorly retained on conventional reversed-phase (RP) HPLC columns.[1] Furthermore, the presence of anomers can lead to peak splitting and complicate quantification.[2] Effective separation necessitates chromatographic modes that can adequately interact with these polar functional groups. This note will explore two primary strategies: Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Exchange Chromatography (IEC), along with pre- and post-column derivatization techniques to enhance detection.

Causality of Method Selection: Choosing the Right Tool for the Job

The selection of an appropriate HPLC method is contingent on the specific analytical goal, be it quantification of the free monosaccharide, analysis of its oligomeric forms, or determination of its presence in complex biological matrices.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for retaining and separating highly polar compounds that are not retained in reversed-phase chromatography.[2][3] The stationary phase is polar (e.g., amide, amino, or diol), and the mobile phase is a mixture of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[4][5] A water-rich layer is formed on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase. For D-aminogalacturonic acid and its derivatives, the multiple hydroxyl groups, the amino group, and the carboxylic acid group all contribute to strong hydrophilic interactions, leading to good retention and separation. HILIC is also highly compatible with mass spectrometry (MS) due to the high organic content of the mobile phase, which facilitates efficient desolvation and ionization.[3]

  • Ion-Exchange Chromatography (IEC): Given the presence of both an amino group (cationic at low pH) and a carboxylic acid group (anionic at high pH), IEC offers a powerful separation mechanism based on charge.[6] Anion-exchange chromatography, particularly high-performance anion-exchange chromatography (HPAEC), is well-suited for the separation of carbohydrates and their derivatives.[7][8] At high pH, the hydroxyl groups of the sugar can be ionized, allowing for separation based on subtle differences in their pKa values.[7] Cation-exchange chromatography can be employed at low pH where the amino group is protonated. IEC is particularly useful for separating D-aminogalacturonic acid from neutral sugars and other charged species in a complex sample matrix.[6]

  • Derivatization Strategies: Due to the lack of a strong chromophore, the direct UV detection of D-aminogalacturonic acid is challenging.[9] Derivatization can be employed either pre-column or post-column to introduce a UV-active or fluorescent tag, significantly enhancing detection sensitivity.[10][11] Common derivatizing agents for amino groups include o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl).[9][10] Reductive amination with reagents like p-aminobenzoic acid (p-ABA) can be used to label the reducing end of the sugar.[12][13]

Experimental Protocols and Workflows

Protocol 1: HILIC-MS for the Analysis of D-Aminogalacturonic Acid

This protocol details a robust method for the quantification of D-aminogalacturonic acid in a purified sample using a polymer-based amino column.

Workflow Diagram:

HILIC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HILIC-MS Analysis cluster_data Data Analysis Sample Sample containing D-GalNA Dilution Dilute in ACN/H2O (80:20 v/v) Sample->Dilution Standard D-GalNA Standard Standard->Dilution Filtration Filter (0.22 µm) Dilution->Filtration Injection Inject onto HILIC Column Filtration->Injection Gradient Gradient Elution Injection->Gradient Detection ESI-MS Detection Gradient->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: HILIC-MS workflow for D-aminogalacturonic acid analysis.

Methodology:

  • Sample and Standard Preparation:

    • Prepare a stock solution of D-aminogalacturonic acid standard at 1 mg/mL in deionized water.

    • Create a series of calibration standards by diluting the stock solution in a mixture of 80% acetonitrile and 20% water.

    • Prepare the sample by dissolving it in the same diluent.

    • Filter all solutions through a 0.22 µm syringe filter prior to injection.

  • HPLC-MS Conditions:

    • Column: Polymer-based amino column (e.g., Shodex HILICpak VG-50 series) with dimensions of 4.6 x 150 mm and a 5 µm particle size.[14]

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      Time (min) % B
      0.0 90
      15.0 60
      15.1 90

      | 20.0 | 90 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • MS Detector: Electrospray Ionization (ESI) in positive ion mode.

    • MS Parameters: Optimize capillary voltage, cone voltage, and gas flow rates for the specific instrument. Monitor for the protonated molecular ion [M+H]⁺ of D-aminogalacturonic acid.

Rationale for Choices:

  • The polymer-based amino column provides excellent retention for polar analytes and is stable over a wide pH range.[14]

  • A gradient elution starting with a high percentage of acetonitrile ensures strong retention of the polar analyte on the HILIC column.[5]

  • Ammonium formate is a volatile buffer, making it ideal for MS detection.[5]

  • Positive ion ESI is suitable for detecting the protonated amino group of D-aminogalacturonic acid.

Protocol 2: HPAEC-PAD for the Analysis of D-Aminogalacturonic Acid in a Complex Matrix

This protocol is designed for the sensitive and selective analysis of D-aminogalacturonic acid in samples containing other carbohydrates and salts, without the need for derivatization.[7]

Workflow Diagram:

HPAEC_Workflow cluster_prep Sample Preparation cluster_hpaec HPAEC-PAD Analysis cluster_data Data Analysis Sample Complex Sample Hydrolysis Acid Hydrolysis (if necessary) Sample->Hydrolysis Neutralization Neutralization Hydrolysis->Neutralization Desalting Solid-Phase Extraction (SPE) Neutralization->Desalting Injection Inject onto Anion-Exchange Column Desalting->Injection Elution High pH Elution Injection->Elution Detection Pulsed Amperometric Detection (PAD) Elution->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: HPAEC-PAD workflow for D-aminogalacturonic acid analysis.

Methodology:

  • Sample Preparation:

    • For samples containing polysaccharides, perform acid hydrolysis (e.g., with 3 M HCl) to release the monosaccharides.[7]

    • Neutralize the hydrolysate using an appropriate base or an ion retardation resin.[7]

    • Desalt the sample using a strong cation-exchange solid-phase extraction (SPE) cartridge to remove interfering salts and other matrix components.[7][8]

  • HPAEC-PAD Conditions:

    • Column: A high-performance anion-exchange column designed for carbohydrate analysis (e.g., Dionex CarboPac series).

    • Mobile Phase A: Deionized Water

    • Mobile Phase B: 200 mM Sodium Hydroxide

    • Mobile Phase C: 1 M Sodium Acetate in 200 mM Sodium Hydroxide

    • Gradient Program: Develop a gradient that effectively separates D-aminogalacturonic acid from other monosaccharides present in the sample. This will typically involve a combination of sodium hydroxide and sodium acetate gradients.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 20 µL

    • Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode. Use a standard carbohydrate waveform.

Rationale for Choices:

  • HPAEC at high pH allows for the separation of carbohydrates based on the different acidities of their hydroxyl groups.[7]

  • PAD provides highly sensitive and selective detection of carbohydrates without the need for derivatization.[8]

  • The desalting step is crucial to prevent column fouling and interference with the PAD detector.[7]

Data Presentation and Interpretation

Table 1: Comparison of HPLC Methods for D-Aminogalacturonic Acid Analysis

FeatureHILIC-MSHPAEC-PAD
Principle Partitioning based on hydrophilicityIon-exchange based on charge
Stationary Phase Polar (e.g., Amide, Amino)Strong Anion-Exchanger
Mobile Phase High organic content (e.g., ACN/H₂O)Aqueous alkaline with salt gradient
Detection Mass Spectrometry (MS)Pulsed Amperometric Detection (PAD)
Derivatization Not requiredNot required
Advantages High specificity, structural information from MSHigh sensitivity, excellent for complex matrices
Considerations Ion suppression from matrixRequires desalting, not MS-compatible

Conclusion

The successful separation and analysis of D-aminogalacturonic acid and its derivatives hinge on a rational approach to method selection. HILIC-MS offers a powerful tool for the specific and sensitive quantification of these compounds, particularly in cleaner sample matrices. For more complex biological samples, HPAEC-PAD provides an excellent alternative with high sensitivity and selectivity. The detailed protocols and the underlying principles discussed in this application note provide a solid foundation for researchers to develop and validate robust HPLC methods for these challenging but important analytes.

References

  • Kaiser, K., & Benner, R. (2000). Determination of Amino Sugars in Environmental Samples with High Salt Content by High-Performance Anion-Exchange Chromatography and Pulsed Amperometric Detection. Analytical Chemistry, 72(11), 2566-2572. [Link]

  • Tahmourespour, A., et al. (2018). LC/MS detection of oligogalacturonic acids obtained from tragacanth degradation by pectinase producing bacteria. Journal of Basic Microbiology, 59(2), 154-162. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Impurities of Aminosugar. [Link]

  • Moreira, M. M., et al. (2010). Determination of galacturonic acid content in pectin from fruit juices by liquid chromatography-diode array detection-electrospray ionization tandem mass spectrometry. Open Chemistry, 8(5), 1235-1242. [Link]

  • Moreira, M., et al. (2010). Determination of galacturonic acid content in pectin from fruit juices by liquid chromatography-diode array detection-electrospray ionization tandem mass spectrometry. R Discovery. [Link]

  • Shodex HPLC Columns. (n.d.). Technical Notebook Saccharides & Organic Acids. [Link]

  • Bunzel, M., & Seiler, A. (2019). Quantification of galacturonic acid in pectin-containing samples by UHPLC-MS after acidic degradation. Food Chemistry, 287, 23-28. [Link]

  • Shodex HPLC Columns and Standards. (n.d.). Saccharides and Amino Acids (3) (KS-801). [Link]

  • Matsuhiro, B., & Zanlungo, A. B. (1973). Amino Sugar Analysis by Gas-liquid Chromatography. Carbohydrate Research, 28(1), 143-146. [Link]

  • Shodex HPLC Columns. (n.d.). LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent. [Link]

  • Heiss, C., et al. (2021). A Multidimensional Mass Spectrometry-Based Workflow for De Novo Structural Elucidation of Oligosaccharides from Polysaccharides. Journal of the American Society for Mass Spectrometry, 32(8), 2069-2081. [Link]

  • KNAUER. (n.d.). HILIC - Sugars and fructooligosaccharide analysis. [Link]

  • The Nest Group, Inc. (n.d.). A PRACTICAL GUIDE TO HILIC. [Link]

  • McCalley, D. V. (2017). Hydrophilic-Interaction Chromatography: An Update. LCGC North America, 35(2), 114-125. [Link]

  • Regis Technologies, Inc. (2019). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]

  • Sharma, A., et al. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences, 5(8), 10-18. [Link]

  • Kato, S., et al. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Metabolites, 12(5), 409. [Link]

  • Al-Saeed, F. A., et al. (2019). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. Molecules, 24(7), 1303. [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 195-203. [Link]

  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. [Link]

  • Martens, D. A., & Frankenberger, W. T. (1991). Determination of saccharides in biological materials by high-performance anion-exchange chromatography with pulsed amperometric detection. Journal of Chromatography A, 546, 297-309. [Link]

  • Shimadzu Europa GmbH. (n.d.). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. [Link]

Sources

Application Note: 1H and 13C NMR Characterization of D-Aminogalacturonic Acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the structural characterization of 2-amino-2-deoxy-D-galacturonic acid HCl (GalNUA[1]·HCl) using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3]

GalNUA is the monomeric building block of the Vi capsular polysaccharide (Vi antigen) found in Salmonella typhi.[4] Accurate characterization of this monomer is critical for vaccine development, specifically in quantifying hydrolysis efficiency during conjugate vaccine manufacturing. This guide addresses the specific challenges of analyzing this zwitterionic sugar derivative, including mutarotation equilibrium, pH-dependent chemical shifts, and signal overlap in deuterium oxide (


).[1]

Structural Context & Chemical Behavior[1][5][6][7][8][9]

Before acquisition, the analyst must understand the dynamic behavior of the analyte in solution.

  • Identity: 2-amino-2-deoxy-D-galacturonic acid hydrochloride.[1]

  • Stereochemistry: The D-galacto configuration implies H4 is axial (small coupling to H3/H5).[1]

  • Equilibrium: In

    
    , the anomeric center (C1) mutarotates, resulting in an equilibrium mixture of 
    
    
    
    -pyranose (~30-40%) and
    
    
    -pyranose (~60-70%) forms.[1]
  • Ionic State: As the HCl salt, the C2-amine is protonated (

    
    ).[1] The C6-carboxylic acid is protonated (
    
    
    
    ) at low pH but may partially ionize depending on concentration.[1]
Visualization of Structural Logic

The following diagram illustrates the connectivity logic used to assign the NMR signals.

G H1 H1 (Anomeric) Start Point H2 H2 (Amine-bearing) Diagnostic Triplet/dd H1->H2 COSY (J ~3.5Hz α / ~8.5Hz β) H3_H4 H3 / H4 Ring Overlap Region H2->H3_H4 COSY Walk H5 H5 Deshielded by COOH H3_H4->H5 COSY Walk C6 C6 (Carboxyl) ~172 ppm H5->C6 HMBC (Strong) H4 H4 H4->C6 HMBC (Weak)

Caption: Logic flow for structural assignment. H1 serves as the entry point for the spin system, walking through to H5, which correlates to the quaternary C6 carboxyl.

Materials and Methods

Sample Preparation Protocol

Goal: Create a stable, homogenous solution with a referenced chemical shift.

  • Weighing: Accurately weigh 10.0 – 15.0 mg of D-Aminogalacturonic Acid HCl into a clean vial.

  • Solvent Addition: Add 600 µL of Deuterium Oxide (

    
    , 99.9% D).[1]
    
    • Note: High purity

      
       is essential to minimize the HDO water peak which often obscures the H2/H3 region.
      
  • Reference Standard: Add 5 µL of 1% TSP-d4 (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) or DSS .[1]

    • Critical: Do not use TMS (insoluble in water).[1] TSP is preferred as it is pH stable.[1]

  • pH Check (Self-Validation Step):

    • The HCl salt will result in an acidic solution (approx. pH/pD 1.5 - 2.0).[1]

    • Decision Point: For standard characterization, analyze as is (acidic).[1] If simulating physiological conditions, adjust pD to 7.2 using NaOD, but note that chemical shifts will change.[1]

  • Transfer: Transfer to a 5mm high-precision NMR tube.

Instrument Parameters (600 MHz recommended)
  • Temperature: 298 K (25°C).[1]

  • 1H Experiment:

    • Pulse: 30° or 90°.[1][5]

    • Relaxation Delay (D1): 5.0 seconds (Essential for accurate integration of the anomeric proton).[1]

    • Scans: 16 - 64.[1]

    • Water Suppression: Presaturation (zgpr) is recommended to flatten the baseline near 4.8 ppm.[1]

  • 13C Experiment:

    • Decoupling: Inverse gated w/ NOE (for sensitivity) or Power-gated (for integration).[1]

    • Scans: >1024 (Quaternary C6 relaxes slowly).

Results & Discussion: Spectral Analysis

1H NMR Interpretation

The proton spectrum is dominated by the


 and 

anomers. The integration ratio serves as a purity check; the sum of

-H1 and

-H1 must equal 1.0 relative to the backbone.
ProtonFormChemical Shift (ppm)*MultiplicityJ (Hz)Structural Insight
H-1

5.45 – 5.55 Doublet (d)~3.5Equatorial H1 (Ax-Eq coupling).[1] Downfield due to anomeric effect.
H-1

4.65 – 4.75 Doublet (d)~8.5Axial H1 (Ax-Ax coupling).[1] Often near HDO signal.[1]
H-5

4.40 – 4.60 Multiplet-Deshielded by adjacent C6-Carboxyl.[1]
H-4

4.25 – 4.35 Narrow m< 3.0Characteristic of galacto config (small J due to eq-ax relationship).
H-3

3.90 – 4.10 dd~10, 3-
H-2

3.75 – 3.85 dd~10, 3.5Upfield of OH-sugars due to N, but deshielded by

(HCl salt).[1]
H-2

3.45 – 3.55 dd~10, 8.5Significant upfield shift; diagnostic for amino-sugars.[1]

*Note: Shifts are approximate and highly pH dependent. Values cited are for pD ~2.0 (HCl salt).

13C NMR Interpretation

The carbon spectrum provides definitive proof of the functional groups (Carboxyl and Amine-bearing carbon).

CarbonShift (ppm)TypeAssignment Logic
C-6 170 - 174 QuaternaryCarboxylic Acid. Confirms oxidation state at C6.
C-1 90 - 96 CHAnomeric.

is usually downfield of

in 13C (opposite of 1H).[1]
C-4/C-5 68 - 72 CHRing carbons.
C-3 65 - 68 CHRing carbon.[1]
C-2 50 - 54 CHAmine-bearing. Significantly upfield (shielded) compared to C2 in Galacturonic Acid (~68 ppm) due to Nitrogen substitution.[1]

Experimental Workflow & Validation

The following Graphviz diagram outlines the "Self-Validating" experimental protocol.

Protocol Start Start: Solid Sample (GalNUA HCl) Dissolve Dissolve in D2O (15mg / 0.6mL) Start->Dissolve pH_Check Check pH/pD Expected: < 2.0 Dissolve->pH_Check Acquire_1H Acquire 1H NMR (zgpr, d1=5s) pH_Check->Acquire_1H Validation_Gate Validation Gate: Is H1-beta doublet J ~8.5Hz? Acquire_1H->Validation_Gate Pass Confirm Galacto-Config Proceed to 2D Validation_Gate->Pass Yes Fail Check Identity/ Shimming Validation_Gate->Fail No Acquire_2D Acquire HSQC Confirm C2 (~52ppm) is attached to H2 Pass->Acquire_2D

Caption: Step-by-step experimental workflow with a critical validation gate based on coupling constants.

Critical Considerations & Troubleshooting

The "HDO" Problem

In the


-anomer, the H1 signal often resonates very close to the residual water signal (approx 4.79 ppm).
  • Solution: Use Presaturation or Excitation Sculpting pulse sequences.[1]

  • Validation: If H1

    
     is obscured, use the H2 
    
    
    
    (triplet/dd at ~3.5 ppm) for integration, as it is in a clear region.
pH Sensitivity (The "Moving Target")

The chemical shifts of H2 and H5 are titratable.

  • Acidic (HCl salt): H2 is deshielded (

    
    ).[1] C6 is protonated (
    
    
    
    ).[1]
  • Basic (Na salt): H2 shields slightly (

    
    ).[1] C6 ionizes (
    
    
    
    ).[1]
  • Impact: If your spectrum does not match literature exactly, check the pH. A difference of 0.5 pH units can shift H2 by 0.1-0.2 ppm.[1]

Distinguishing from N-Acetyl (Vi Antigen)

If the sample is a hydrolysis product of the Vi antigen, you must ensure de-N-acetylation is complete.[1]

  • Diagnostic: Look for a singlet methyl peak at ~2.0 ppm .[1]

    • Present: Sample contains N-acetyl groups (GalNAcA).[1][4]

    • Absent: Sample is the free amine (GalNUA).[1]

References

  • Heyns, K. et al. (1959).[1] Synthesis of D-galactosaminuronic acid (2-amino-2-deoxy-D-galacturonic acid).[1] Chemische Berichte.[1] (Contextual verification via PubChem).

  • Micoli, F. et al. (2011).[1] Vi-CRM197 glycoconjugate vaccine against Salmonella Typhi.[1] (Contains NMR data on Vi monomer hydrolysis). Journal of Infectious Diseases.

  • Zhang, X. et al. (2016).[1] Unique lipid anchor attaches Vi antigen capsule to the surface of Salmonella enterica serovar Typhi. (NMR characterization of Vi components). PNAS.[1] [1]

  • BMRB Database. D-Galacturonic Acid Reference Data. (For backbone comparison). Biological Magnetic Resonance Data Bank.[1]

Sources

Application Notes & Protocols: Extraction and Purification of D-Aminogalacturonic Acid from Natural Sources

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

D-Aminogalacturonic Acid (D-GalNAcA) is a rare amino sugar of significant interest in glycobiology and therapeutic development, notably as a component of bacterial polysaccharides with immunomodulatory properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the extraction and purification of D-GalNAcA from natural sources, primarily focusing on bacterial capsular polysaccharides. The protocols herein detail a robust workflow from raw biomass processing to the isolation of high-purity D-GalNAcA, emphasizing the scientific rationale behind each step to ensure reproducibility and scalability. Methodologies covered include polysaccharide hydrolysis, sequential chromatography, and rigorous analytical characterization.

Introduction and Scientific Background

D-Aminogalacturonic acid is an acidic amino sugar, a monosaccharide derivative of galactose. Its structure, featuring both a carboxyl group and an amino group, imparts unique chemical properties that are leveraged in biological processes and purification strategies. While present in various natural sources, bacterial exopolysaccharides (EPS) represent a consistent and high-titer source for laboratory and industrial-scale production.[1] The purification of D-GalNAcA is challenging due to the presence of other structurally similar monosaccharides and uronic acids.[2][3]

The strategic objective of the purification cascade is to systematically remove contaminants—such as proteins, nucleic acids, neutral sugars, and other uronic acids—by exploiting differences in physicochemical properties like charge, size, and hydrophobicity. A multi-modal chromatographic approach is therefore essential for achieving the high purity required for downstream applications, including structural analysis, immunological studies, and as a precursor for pharmaceutical synthesis.

Overview of the Extraction and Purification Workflow

The successful isolation of D-GalNAcA is a multi-stage process that begins with the liberation of the monosaccharide from its parent polysaccharide, followed by a systematic purification cascade. Each step is designed to remove a specific class of impurities, progressively enriching the target molecule.

Workflow_Overview cluster_0 Upstream Processing cluster_1 Downstream Purification cluster_2 Quality Control BacterialCulture Bacterial Culture & Polysaccharide Extraction Hydrolysis Polysaccharide Hydrolysis BacterialCulture->Hydrolysis Crude Polysaccharide Clarification Clarification & Deproteinization Hydrolysis->Clarification Crude Hydrolysate IEX Anion-Exchange Chromatography (IEX) Clarification->IEX Cleared Hydrolysate SEC Size-Exclusion Chromatography (SEC) IEX->SEC Enriched Fraction Analysis Purity & Identity Analysis (NMR, MS) SEC->Analysis FinalProduct Purified D-GalNAcA Analysis->FinalProduct

Caption: Overall workflow for D-GalNAcA purification.

Part I: Extraction via Polysaccharide Hydrolysis

The first critical step is the cleavage of glycosidic bonds within the polysaccharide to release individual monosaccharides. This is typically achieved through acid hydrolysis or enzymatic digestion. The choice of method is a trade-off between efficiency, specificity, and the potential for product degradation.

Hydrolysis Method Selection
MethodPrincipleAdvantagesDisadvantages
Acid Hydrolysis Uses strong acids (e.g., Trifluoroacetic acid - TFA, HCl) at high temperatures to non-specifically cleave glycosidic linkages.[4]Fast, inexpensive, and effective for a broad range of polysaccharides.Non-specific, can lead to degradation of sensitive sugars. Requires subsequent neutralization. Polysaccharides with amino sugars can be resistant.[2]
Enzymatic Hydrolysis Utilizes specific glycoside hydrolases (e.g., pectinases, polygalacturonases) to cleave specific linkages.[5][6]Highly specific, operates under mild conditions (pH, temp), minimizing by-product formation.[6]Enzymes can be expensive, slower reaction times, and may not achieve complete hydrolysis if multiple linkage types are present.[4]

Expert Recommendation: For initial discovery and small-scale preparations, acid hydrolysis with 2M TFA is recommended due to its broad applicability. For scaled-up production where product integrity is paramount, developing a specific enzymatic cocktail is the superior strategy.

Protocol: Acid Hydrolysis of Bacterial Polysaccharide

This protocol is optimized for the complete hydrolysis of a bacterial exopolysaccharide sample.

Materials:

  • Lyophilized crude polysaccharide extract

  • Trifluoroacetic acid (TFA), 2 M

  • Methanol, analytical grade

  • Nitrogen gas stream

  • Heating block or oven capable of 110°C

Procedure:

  • Preparation: Weigh 10-20 mg of lyophilized crude polysaccharide into a screw-cap reaction vial with a PTFE liner.

  • Acid Addition: Add 1 mL of 2 M TFA to the vial. Ensure the sample is fully suspended.

  • Hydrolysis: Securely cap the vial and place it in a heating block at 110°C for 4 hours.[6]

  • Cooling: After incubation, allow the vial to cool completely to room temperature.

  • Acid Removal: Uncap the vial and evaporate the TFA to dryness under a gentle stream of nitrogen gas. This step is critical and should be performed in a fume hood.

  • Methanol Wash: To remove residual TFA, add 1 mL of methanol to the dried hydrolysate and evaporate to dryness again under nitrogen. Repeat this step twice.[6]

  • Reconstitution: Reconstitute the dried hydrolysate in an appropriate buffer for the first purification step (e.g., 5 mL of ultrapure water or IEX start buffer). The sample is now ready for clarification.

Part II: Purification Cascade

Protocol: Clarification and Deproteinization

The crude hydrolysate contains insoluble debris and significant amounts of protein from the bacterial culture, which must be removed to prevent fouling of chromatography columns.

Materials:

  • Reconstituted hydrolysate from Part 3.2

  • Trichloroacetic acid (TCA), 10% (w/v) solution[7]

  • Centrifuge capable of >10,000 x g

  • 0.22 µm syringe filters

Procedure:

  • Initial Centrifugation: Centrifuge the reconstituted hydrolysate at 10,000 x g for 15 minutes to pellet insoluble material. Carefully decant the supernatant into a new tube.

  • Protein Precipitation: Slowly add an equal volume of 10% TCA to the supernatant while gently vortexing.[7] An immediate white precipitate indicates protein.

  • Incubation: Incubate the mixture on ice for 30 minutes to ensure complete protein precipitation.

  • Pellet Proteins: Centrifuge at 12,000 x g for 20 minutes at 4°C. The proteins will form a tight pellet.

  • Filtration: Carefully decant the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates. The resulting solution is the "Cleared Hydrolysate."

Protocol: Anion-Exchange Chromatography (IEX)

IEX is the primary purification step, separating molecules based on their net charge. D-GalNAcA, with its carboxyl group, is anionic at neutral to alkaline pH and will bind to an anion-exchange resin. Neutral sugars will pass through the column unbound.

IEX_Principle Principle of Anion-Exchange Separation cluster_flowthrough cluster_elution start Cleared Hydrolysate (GalNAcA-, Neutral Sugars) column Anion Exchange Column (+) start->column Load Sample flowthrough Neutral Sugars column->flowthrough Wash (Low Salt) eluted Purified D-GalNAcA- column->eluted Elute (High Salt)

Caption: Separation principle of Anion-Exchange Chromatography.

Materials & Equipment:

  • AKTA or similar FPLC system

  • Anion-exchange column (e.g., CarboPac PA10 or similar)[8]

  • Buffer A (Mobile Phase): 20 mM Tris-HCl, pH 8.0

  • Buffer B (Elution): 20 mM Tris-HCl, 1 M NaCl, pH 8.0

Procedure:

  • System Preparation: Equilibrate the IEX column with 5-10 column volumes (CVs) of Buffer A until the conductivity and pH are stable.

  • Sample Loading: Load the Cleared Hydrolysate onto the column at a flow rate appropriate for the column size (e.g., 1-2 mL/min).

  • Wash: Wash the column with 5 CVs of Buffer A to elute all unbound neutral sugars. Monitor the UV absorbance (210 nm) until it returns to baseline.

  • Elution: Apply a linear gradient from 0% to 50% Buffer B over 20 CVs. This gradually increases the salt concentration, eluting bound molecules based on their charge strength.

  • Fraction Collection: Collect fractions (e.g., 1-2 mL) throughout the gradient elution. D-GalNAcA is expected to elute as the salt concentration increases.

  • Analysis: Analyze fractions for the presence of uronic acids using a colorimetric assay (e.g., carbazole assay) or by HPLC-PAD.[8] Pool the fractions containing the highest concentration of the target molecule.

Protocol: Size-Exclusion Chromatography (SEC) / Desalting

The pooled fractions from IEX contain high concentrations of salt, which must be removed. SEC separates molecules based on size and is an effective method for desalting and buffer exchange.

Materials & Equipment:

  • FPLC system

  • SEC / Desalting column (e.g., Sephadex G-25)

  • Mobile Phase: Ultrapure water or a volatile buffer like Ammonium Bicarbonate (for subsequent lyophilization)

Procedure:

  • Equilibration: Equilibrate the SEC column with at least 3 CVs of the chosen mobile phase.

  • Sample Loading: Load the pooled, high-salt IEX fraction onto the column. The sample volume should not exceed 25-30% of the total column volume for optimal resolution.

  • Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Fraction Collection: The purified D-GalNAcA will elute in the void volume (larger molecules), while the salt (smaller molecules) will be retained and elute later. Collect the initial, larger peak.

  • Lyophilization: Freeze the collected, desalted fractions and lyophilize to obtain the purified D-GalNAcA as a white, fluffy powder.[9]

Part III: Quality Control and Characterization

Final validation of the purified product is essential. A combination of spectroscopic and spectrometric methods should be employed to confirm identity and assess purity.

TechniquePurposeExpected Result for D-GalNAcA
¹H and ¹³C NMR Confirms chemical structure, anomeric configuration, and purity.A characteristic set of proton and carbon chemical shifts matching known standards.[10][11] The spectrum should be free of signals from other sugars.
Mass Spectrometry (MS) Determines the precise molecular weight.A peak corresponding to the mass of D-GalNAcA (193.05 g/mol for the neutral molecule).
HPLC-PAD Quantifies purity and separates from other monosaccharides.A single, sharp peak at the expected retention time. Purity is calculated based on peak area.[8]

NMR Spectroscopy:

  • Sample Prep: Dissolve ~5 mg of lyophilized product in 0.5 mL of Deuterium Oxide (D₂O).

  • Analysis: Acquire ¹H and ¹³C spectra. The chemical shifts are highly sensitive to pH, so consistency is key. Key proton signals for the pyranose form are typically observed between 3.5 and 5.3 ppm.[11][12]

Summary and Expected Outcomes

This series of protocols provides a reliable pathway for obtaining high-purity D-Aminogalacturonic Acid from complex biological sources. The combination of acid hydrolysis, precipitation, and a dual chromatography cascade (IEX followed by SEC) is effective in systematically removing major contaminants. Rigorous analytical characterization by NMR and MS provides the ultimate confirmation of success. Researchers following this guide can expect to produce D-GalNAcA of sufficient purity for the most demanding downstream applications in drug discovery and glycobiology research.

References

  • Testing Clean-Up Methods for the Quantification of Monosaccharides and Uronic Acids. (2022). Molecules. Available at: [Link]

  • Automated ion-exchange chromatography of uronic acids and uronic acid containing oligosaccharides. (n.d.). PubMed. Available at: [Link]

  • Determination of saccharides in biological materials by high-performance anion-exchange chromatography with pulsed amperometric detection. (n.d.).
  • Automated chromatography of uronic acids on anion-exchange resins. (n.d.). Scilit.
  • Solid state NMR and X-ray diffraction studies of a-D-galacturonic acid monohydrate. (2001).
  • Determination of uronic acids in sugarcane bagasse by anion-exchange chromatography using an electrode modified with copper nanoparticles. (2014). Analytical Methods. Available at: [Link]

  • Chemical characterization of hyaluronic acid and its derivatives... (n.d.).
  • Bioactivities, isolation and purification methods of polysaccharides from natural products: A review. (2012). Frontiers in Bioscience. Available at: [Link]

  • D-Galacturonic Acid (C6H10O7). (n.d.). Biological Magnetic Resonance Bank. Available at: [Link]

  • Enzymatic polysaccharide hydrolysis. (n.d.).
  • Polysaccharide Isolation and Purification Service. (n.d.).
  • Enzymatic production of polysaccharides from gum tragacanth. (n.d.).
  • Kinetics of the hydrolysis of polysaccharide galacturonic acid and neutral sugars chains from flaxseed mucilage. (2011).
  • Enzymatic hydrolysis of lignocellulosic polysaccharides in the presence of ionic liquids. (2011). Green Chemistry.
  • Research progress on the polysaccharide extraction and antibacterial activity. (2024). Annals of Microbiology.
  • Enzymatic Hydrolysis of Polysaccharide from Houttuynia cordata and Structure Characterization of the Degradation Products and Their α-Glucosidase Inhibitory Activity. (2025). MDPI.
  • Extraction, Purification, and Characterization of Polysaccharides of A. (2020). International Journal of Nanomedicine. Available at: [Link]

  • 1-D ¹H NMR spectrum of the extracellular, low-molecular-weight, anionic... (n.d.).
  • ¹H NMR chemical shifts and coupling constants of D- galacturonic acid... (n.d.).
  • Downstream process intensification for biotechnologically generated hyaluronic acid: Purification and characteriz
  • Methods for Detection, Extraction, Purification, and Characterization of Exopolysaccharides of Lactic Acid Bacteria—A System
  • Synthesis and Characterization of a Nanoscale Hyaluronic Acid-Specific Probe for Magnetic Particle Imaging and Magnetic Resonance Imaging. (2025). MDPI.
  • Occurrence of D-amino acids in n
  • D-Glucuronic/D-Galacturonic Acid Assay Kit. (n.d.). Megazyme.
  • Characterisation and biocompatibility of crosslinked hyaluronic acid with BDDE and PEGDE for clinical applications. (2024).
  • What Is Wrong with Hyaluronic Acid Chemistry?
  • Hyaluronan: Sources, Structure, Features and Applications. (2024). PMC. Available at: [Link]

  • D-Galacturonic Acid | C6H10O7. (n.d.). PubChem. Available at: [Link]

  • A Review of Natural Polysaccharides: Sources, Characteristics, Properties, Food, and Pharmaceutical Applic
  • d-amino Acids in Health and Disease: A Focus on Cancer. (2019). PMC.

Sources

Application Note: Preparation of D-Aminogalacturonic Acid Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

D-Aminogalacturonic acid (specifically 2-amino-2-deoxy-D-galacturonic acid , often abbreviated as GalNUA ) is a rare amino-uronic acid found in the capsular polysaccharides of pathogenic bacteria, including the Vi antigen of Salmonella typhi, Pseudomonas aeruginosa, and Acinetobacter baumannii. Unlike common cell culture supplements (e.g., Glucose, Galactose), GalNUA is a zwitterionic molecule with distinct solubility and stability challenges.

This guide provides a standardized protocol for preparing high-purity stock solutions of GalNUA. It addresses the critical physicochemical properties of the compound—specifically the buffering capacity of its amino and carboxyl groups—to ensure that its addition to cell culture media does not induce cytotoxic pH shifts or precipitation.

Key Applications:

  • Metabolic Labeling: Investigating the uptake and incorporation of rare sugar analogs into mammalian or bacterial glycans.

  • Competitive Inhibition: Blocking lectin-mediated bacterial adhesion.

  • Vaccine Research: Synthesis and analysis of zwitterionic polysaccharide (ZPS) antigens.

Physicochemical Properties[1][2]

Understanding the chemical nature of GalNUA is a prerequisite for successful solution preparation. The compound is commercially available primarily as a Hydrochloride Salt (HCl) due to the instability of the free amine.

Table 1: Chemical Specifications
PropertyDetail
Common Name D-Aminogalacturonic Acid; GalNUA
IUPAC Name 2-Amino-2-deoxy-D-galacturonic acid
CAS Number (HCl Salt) 95245-30-0 (Common commercial form)
CAS Number (Free Base) 14307-17-6
Molecular Weight 215.63 g/mol (HCl Salt); 179.17 g/mol (Free Base)
Formula

Solubility Soluble in water (>50 mg/mL); Insoluble in ethanol/organic solvents.[1]
pKa Values (Approx)

-COOH: ~2.5–3.0;

-NH

: ~8.5–9.5
Isoelectric Point (pI) ~6.0 (Zwitterionic region)

Critical Note: The HCl salt yields a highly acidic solution (pH ~2-3) upon dissolution in water. Direct addition to cell culture media without neutralization will cause immediate acidification and cell death.

Preparation Protocol

Materials Required[1][4][5]
  • Substrate: D-Aminogalacturonic Acid Hydrochloride (Check purity >95%).

  • Solvent: Endotoxin-free, deionized water (Milli-Q or equivalent).

  • pH Adjustment: 1 M NaOH and 0.1 M NaOH (sterile filtered).

  • Buffer (Optional): PBS (pH 7.4) or HEPES (1 M).

  • Filtration: 0.22

    
    m PES (Polyethersulfone) or PVDF syringe filters. Do not use Nylon  (potential protein/sugar binding).
    
  • Vessels: Sterile microcentrifuge tubes (1.5 mL) or conical tubes (15 mL).

Calculation for Stock Solution

Standard stock concentrations for metabolic studies range from 10 mM to 100 mM .

Example: Preparing 10 mL of a 100 mM stock solution (HCl Salt, MW 215.63 g/mol ).




Step-by-Step Workflow
Step 1: Weighing and Dissolution
  • Weigh 215.6 mg of GalNUA·HCl into a sterile 15 mL conical tube.

  • Add 8.0 mL (80% of final volume) of endotoxin-free water.

  • Vortex gently until completely dissolved. The solution will be clear and colorless.

    • Checkpoint: Measure pH using a micro-pH probe or pH paper. It will likely be acidic (pH < 3.0).

Step 2: Neutralization (The Critical Step)

Why this matters: The amino group is protonated (


) and the carboxyl group is protonated (

) at low pH. To mimic physiological conditions, you must adjust to pH 7.2–7.4.
  • Place the tube on a magnetic stirrer with a small stir bar (or swirl manually).

  • Slowly add 1 M NaOH dropwise while monitoring pH.

  • As the pH approaches 6.0, switch to 0.1 M NaOH to avoid overshooting.

    • Target: pH 7.2 – 7.4.

    • Note: The solution may warm slightly during neutralization; this is normal.

  • If you overshoot (pH > 8.0), do not back-titrate with HCl if possible, as this increases ionic strength (NaCl concentration). If critical, discard and restart, or accept higher salinity if cells are tolerant.

Step 3: Final Volume Adjustment
  • Transfer the solution to a volumetric flask or graduated cylinder.

  • Add endotoxin-free water to bring the total volume to exactly 10.0 mL .

  • Mix by inversion.

Step 4: Sterilization
  • Draw the solution into a sterile syringe.

  • Attach a 0.22

    
    m PES filter .
    
  • Dispense into sterile, labeled cryovials (e.g., 500

    
    L aliquots).
    
    • Caution: Do not autoclave. Uronic acids are susceptible to decarboxylation and Maillard browning (caramelization) under heat and pressure.

Step 5: Storage
  • Short-term (days): 4°C.[2]

  • Long-term (months): -20°C or -80°C.[2]

  • Stability: Stable for 6 months at -20°C. Avoid repeated freeze-thaw cycles, which can lead to hydrolysis or lactonization.

Visual Workflow (Graphviz)

GalNUA_Protocol Start Start: Calculate Mass (MW: 215.63 g/mol) Weigh Weigh Compound (GalNUA-HCl) Start->Weigh Dissolve Dissolve in 80% Final Vol (Endotoxin-free H2O) Weigh->Dissolve CheckPH Check pH (Expect pH < 3.0) Dissolve->CheckPH Neutralize Neutralize to pH 7.2 - 7.4 (NaOH) CheckPH->Neutralize Mandatory VolAdjust Adjust to Final Volume Neutralize->VolAdjust Filter Sterile Filter (0.22 µm PES) VolAdjust->Filter Store Aliquot & Store (-20°C) Filter->Store

Figure 1: Step-by-step workflow for the preparation of sterile, pH-balanced D-Aminogalacturonic Acid stock solutions.

Quality Control & Troubleshooting

QC Parameters
  • Appearance: Solution must be clear and colorless. Yellowing indicates oxidation or Maillard reaction (degradation).

  • Endotoxin: If used for sensitive immunological assays (e.g., macrophage stimulation), verify endotoxin levels using LAL assay.

  • pH Verification: Always spot-check pH of the final aliquot before freezing.

Troubleshooting Table
IssueProbable CauseSolution
Precipitation pH is near the Isoelectric Point (pI ~6) or concentration is too high (>500 mM).Adjust pH away from pI (to 7.4) or dilute the stock.
Yellow Color Heat degradation or contamination with proteins.Discard. Ensure no heat was used. Use fresh water.
Cell Toxicity Acidic shock or high salinity from over-titration.Verify pH is 7.4. Ensure NaOH used for titration didn't spike osmolarity significantly.

References

  • Chemical Identity: PubChem. 2-Amino-2-deoxy-D-galacturonic acid hydrochloride. CID 12204758. Link

  • Biological Context (Vi Antigen): Heyns, K., et al. (1959). 2-Amino-2-deoxy-D-galacturonic acid as a building element of the Vi-antigen. Chemische Berichte. Link

  • Synthesis & Properties: Lanyl, Y., et al. (1985). Somatic antigens of Pseudomonas aeruginosa: The structure of the O-specific polysaccharide. European Journal of Biochemistry. Link

  • Metabolic Profiling: Zhu, Y., et al. (2022). Metabolomic profiling of polymyxin-B in combination with meropenem.... Frontiers in Microbiology. Link

  • Commercial Availability: LGC Standards. D-Aminogalacturonic Acid Hydrochloride Product Page. Link

Sources

Application Note: High-Fidelity Glycosylation with D-Aminogalacturonic Acid Donors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Glycosylation reactions involving D-Aminogalacturonic Acid donors Content Type: Application Note & Protocol Guide Target Audience: Synthetic Chemists, Vaccine Development Scientists (Vi Antigen)

Executive Summary

The synthesis of


-(1$\to$4)-linked 2-amino-2-deoxy-D-galacturonic acid (GalNAcA) oligomers is a critical objective in the development of conjugate vaccines against Salmonella typhi (Vi antigen) and Pseudomonas aeruginosa. However, glycosylation using D-aminogalacturonic acid donors presents a "double-deactivation" challenge:
  • Electronic Deactivation: The C5-electron-withdrawing carboxyl group destabilizes the oxocarbenium ion intermediate, significantly reducing donor reactivity (disarmed).

  • Stereochemical Conflict: The natural Vi antigen linkage is 1,2-cis (

    
    ). However, the native C2-
    
    
    
    -acetyl group participates in the reaction, favoring the unwanted 1,2-trans (
    
    
    ) linkage.

This guide details a Direct Uronic Acid Donor Strategy utilizing a 2-Azido-2-deoxy scaffold. The azide serves as a non-participating "masked" amino group to enable


-selectivity, while specific "arming" protecting groups are employed to counteract the electronic deactivation of the uronic acid moiety.

Strategic Donor Design

To achieve high yields and stereocontrol, the donor molecule must be engineered to balance reactivity and selectivity.

The "Azide-Uronate" Strategy

Instead of using the native


-acetyl group during glycosylation, we utilize an Azide (

)
at C2.
  • 
    -Selectivity:  The azide is non-participating.[1] Without anchimeric assistance, the anomeric effect and solvent choice (ether/dioxane) can be leveraged to favor the thermodynamic 
    
    
    
    -anomer.
  • Reactivity: The azide is less electron-withdrawing than an amide, slightly improving the reactivity of the disarmed uronic acid core.

The "Thioglycoside-Ester" Scaffold
  • Anomeric Leaving Group: Thioglycosides (e.g., S-Tol, S-Et) are preferred. They are stable enough to withstand the oxidative conditions required to generate the C5-carboxyl group but can be potently activated by NIS/TfOH.

  • C6-Position: The carboxylic acid is protected as a Methyl Ester . This is essential to prevent side reactions with the promoter and to allow purification.

Workflow Visualization

The following diagram outlines the critical pathway from a galactosamine precursor to the coupled disaccharide.

GalNAcA_Workflow cluster_side Critical Risks Precursor Galactoside Precursor (C6-OH, C2-Azide) Oxidation Step 1: C6-Oxidation (TEMPO/BAIB) Precursor->Oxidation Selective Oxidation Methylation Step 2: Methyl Esterification (MeI, K2CO3) Oxidation->Methylation Stabilization Donor Activated Donor (Methyl Uronate) Methylation->Donor Purification Coupling Step 3: Glycosylation (NIS/TfOH, -40°C) Donor->Coupling + Acceptor Product α-Linked Disaccharide (Vi Antigen Fragment) Coupling->Product Stereoselective Bond Formation Elimination β-Elimination (Unwanted Alkene) Coupling->Elimination If Temp > -20°C

Figure 1: Strategic workflow for converting 2-azido-galactosides into active uronic acid donors and subsequent coupling.

Experimental Protocols

Protocol A: Synthesis of the Uronic Acid Donor (TEMPO Oxidation)

Objective: Convert the C6-primary alcohol of a protected 2-azido-galactoside into a methyl uronate donor. Starting Material: Phenyl 2-azido-3,4-di-O-benzyl-1-thio-


-D-galactopyranoside.

Reagents:

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (Catalytic)[2][3]

  • BAIB (Bis(acetoxy)iodo)benzene (Stoichiometric oxidant)

  • Dichloromethane (DCM) / Water[4]

  • Methyl Iodide (MeI) / Potassium Carbonate (

    
    )
    

Step-by-Step Procedure:

  • Dissolution: Dissolve the starting thioglycoside (1.0 equiv) in a biphasic mixture of DCM and water (2:1 v/v, 0.1 M concentration).

  • Catalyst Addition: Add TEMPO (0.2 equiv) and BAIB (2.5 equiv). Stir vigorously at room temperature.

    • Note: The reaction typically completes in 2–4 hours. Monitor by TLC for the disappearance of the starting alcohol and the appearance of a polar carboxylic acid spot (streaking near baseline).

  • Quench & Extraction: Quench with aqueous

    
     (10%). Extract with DCM (
    
    
    
    ). Wash the organic layer with brine, dry over
    
    
    , and concentrate in vacuo.
    • Caution: Do not purify the free acid on silica gel; it is often unstable and difficult to elute. Proceed immediately to methylation.

  • Methylation: Dissolve the crude acid residue in anhydrous DMF. Add finely ground

    
     (2.0 equiv) and MeI (3.0 equiv). Stir at room temperature for 3 hours.
    
  • Purification: Dilute with EtOAc, wash with water (

    
    ) to remove DMF. Purify via flash chromatography (Hexanes/EtOAc).
    
    • Validation:

      
      H NMR should show a sharp singlet ~3.7–3.8 ppm (COOCH 
      
      
      
      ) and disappearance of C6 methylene protons.
Protocol B: Stereoselective Glycosylation

Objective: Coupling the uronic acid donor with a glycosyl acceptor to form an


-linkage.
Donor:  Phenyl 2-azido-3,4-di-O-benzyl-1-thio-D-galactopyranosiduronic acid methyl ester.

Reagents:

  • Promoter:

    
    -Iodosuccinimide (NIS) / Trifluoromethanesulfonic acid (TfOH).[5]
    
  • Solvent: DCM/Ether (1:1) or Dioxane (Synergistic solvent effect for

    
    -selectivity).
    
  • Molecular Sieves: 4Å (Activated).

Step-by-Step Procedure:

  • Preparation: In a flame-dried flask under Argon, combine the Donor (1.2 equiv) and Acceptor (1.0 equiv). Add activated 4Å molecular sieves.

  • Solvation: Dissolve in anhydrous DCM/Ether (1:1 v/v, 0.05 M).

    • Why Ether? Ether solvents destabilize the

      
      -oxocarbenium ion, promoting the formation of the 
      
      
      
      -product via the in situ anomerization pathway.
  • Cooling: Cool the mixture to -40°C .

    • Critical Control Point: Do not run this reaction at 0°C or RT. The acidity of the H-5 proton (alpha to the ester) makes the donor prone to

      
      -elimination , forming a useless 
      
      
      
      4,5-unsaturated product.
  • Activation: Add NIS (1.5 equiv). Stir for 5 minutes. Add TfOH (0.1 equiv, diluted in DCM) dropwise.

  • Reaction Monitoring: Stir at -40°C. Reaction is usually slower than standard glycosides (2–12 hours).

  • Quench: Once the donor is consumed (TLC), quench with Triethylamine (TEA) before removing the cooling bath. This prevents acid-catalyzed degradation during warming.

  • Workup: Dilute with DCM, wash with aqueous

    
     (to remove iodine) and 
    
    
    
    .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action

-Elimination (Olefin formation)
Temperature too high; Base present.Ensure reaction is strictly at -40°C or lower. Avoid basic molecular sieves; use acid-washed 4Å sieves.
Low

-Selectivity
Participating group or Solvent choice.[2]Ensure C2 is an Azide (not Amide/Ester). Use Ether or Dioxane as co-solvent.
No Reaction (Donor Recovery) "Disarmed" donor is too stable.Switch promoter to stronger system (e.g.,

-TolSCl/AgOTf). Increase donor concentration.
Hydrolysis of Methyl Ester Adventitious water or strong acid.Ensure strictly anhydrous conditions. Quench acid (TfOH) immediately after reaction completion.

References

  • Vi Antigen Biosynthesis & Structure

    • Vi Antigen Biosynthesis in Salmonella typhi.[6] (PMC). Link

  • Uronic Acid Donor Reactivity

    • Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids.[7] (NIH).[8] Link

  • Stereoselective Glycosylation of 2-Azido Sugars

    • Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation.[1] (PMC). Link

  • TEMPO Oxidation Protocols

    • TEMPO-Mediated Oxidations.[2][9][10] (Organic Chemistry Portal). Link

  • General Glycosylation of Uronic Acids

    • Competing C-4 and C-5-Acyl Stabilization of Uronic Acid Glycosyl Cations. (PMC). Link

Sources

Methods for quantifying free amino groups in D-Aminogalacturonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-GALNUA-001

Executive Summary & Scientific Context

D-Aminogalacturonic acid (GalNUA) is a rare amino sugar uronic acid, most notably serving as the monomeric building block of the Salmonella Typhi Vi capsular polysaccharide (Vi antigen). In its native state within the polymer, the amino group at the C2 position is typically N-acetylated .

Consequently, the quantification of "free amino groups" in this context usually serves two critical quality attributes (CQAs) in drug and vaccine development:

  • Purity Analysis: Detecting un-acetylated impurities in monomeric feedstocks.

  • Degradation Monitoring: Quantifying de-N-acetylation events in polysaccharide bulk drug substance (BDS), which can alter immunogenicity.

The Analytical Challenge: Unlike simple amines, GalNUA is a zwitterion with a carboxyl group at C6 (


) and an amine at C2. The inductive effect of the carboxyl group lowers the 

of the amine compared to glucosamine, altering its reactivity in nucleophilic substitution assays. Furthermore, steric hindrance in the polymeric form (Vi antigen) requires rigorous optimization of reaction conditions.

Method Selection Guide

Choose the analytical approach based on your sensitivity requirements and available instrumentation.

MethodSelection Start Select Method SampleType Sample State? Start->SampleType Monomer Monomer/Small Molecule SampleType->Monomer Polymer Polymer (Vi Antigen) SampleType->Polymer Sens Sensitivity Needed? Monomer->Sens Struct Structural Detail? Polymer->Struct HighSens High (< 1 µM) Trace Analysis Sens->HighSens Fluorescence MedSens Medium (> 10 µM) Routine QC Sens->MedSens Absorbance OPA OPA Fluorescence (Protocol 3) HighSens->OPA Method: OPA TNBS TNBS Colorimetric (Protocol 2) MedSens->TNBS Method: TNBS Struct->MedSens TNBS Assay YesStruct Degree of Acetylation (N- vs O-) Struct->YesStruct qNMR NMR qNMR Spectroscopy (Protocol 1) YesStruct->NMR Method: 1H-NMR

Figure 1: Decision tree for selecting the appropriate quantification method based on sample state and data requirements.

Protocol 1: Quantitative H-NMR (The Structural Authority)

Best for: Determining the Degree of Acetylation (DA) and distinguishing N-acetyl vs. O-acetyl groups in Vi polysaccharide. Principle: Proton Nuclear Magnetic Resonance (


-NMR) provides a direct molar ratio of the acetyl methyl protons relative to the sugar ring protons, eliminating the need for external calibration curves that may suffer from matrix mismatch.
Materials
  • Solvent: Deuterium Oxide (

    
    ), 99.9% D.
    
  • De-O-acetylation Reagent: Sodium Deuteroxide (

    
    ), 40% in 
    
    
    
    .
  • Internal Standard (Optional): Trimethylsilylpropanoic acid (TSP).

Workflow
  • Sample Prep: Dissolve 2–5 mg of lyophilized GalNUA or Vi polysaccharide in 0.6 mL

    
    .
    
  • De-O-acetylation (Critical Step):

    • Why: Native Vi antigen is O-acetylated at C3, which broadens NMR signals. Removing O-acetyl groups sharpens the N-acetyl signals for accurate integration.

    • Action: Add

      
       to reach a final concentration of 200 mM. Incubate at 50°C for 60 minutes.
      
  • Acquisition:

    • Instrument: 500 MHz (or higher) NMR spectrometer.

    • Temperature: 50°C (reduces viscosity-induced line broadening).

    • Scans: 64–128.

  • Analysis:

    • Set the N-acetyl methyl peak (

      
       ppm) and the H-2 ring proton (
      
      
      
      ppm, if visible away from water suppression).
    • Calculation: Compare the integral of the N-acetyl group (3H) to the anomeric proton or internal standard.

    • Note: A decrease in the N-acetyl integral relative to the sugar backbone indicates the presence of free amino groups (de-N-acetylation).

Protocol 2: TNBS Colorimetric Assay (Routine QC)

Best for: Routine quantification of free amines in bulk samples. Principle: 2,4,6-Trinitrobenzene sulfonic acid (TNBS) reacts specifically with primary amines at alkaline pH to form a trinitrophenyl derivative with a molar extinction coefficient (


) of 

at 335–420 nm.
Critical Considerations
  • pH Sensitivity: The reaction requires the unprotonated amine (

    
    ). Since GalNUA is acidic, the buffer must maintain pH 8.5 to ensure the amine is nucleophilic without hydrolyzing the TNBS reagent.
    
  • Safety: TNBS is a sensitizer and potentially explosive if dried. Keep in solution.

Materials
  • Reaction Buffer: 0.1 M Sodium Bicarbonate (

    
    ), pH 8.5.
    
  • Reagent: 0.01% (w/v) TNBS solution (Prepare fresh).

  • Stop Solution: 10% SDS (Sodium Dodecyl Sulfate) + 1 N HCl.

  • Standard: Glucosamine HCl (Note: Use a correction factor if absolute accuracy is required, as GalNUA color yield may differ slightly).

Step-by-Step Protocol

TNBS_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Termination & Read Prep Dissolve Sample (20-200 µg/mL) in NaHCO3 pH 8.5 Mix Add 0.25 mL 0.01% TNBS to 0.5 mL Sample Prep->Mix Std Prepare Standards (Glucosamine HCl) 0-20 µg/mL Std->Mix Incubate Incubate 2 Hours at 37°C Mix->Incubate Stop Add 0.25 mL 10% SDS + 0.125 mL 1 N HCl Incubate->Stop Read Measure Absorbance @ 335 nm Stop->Read

Figure 2: Workflow for the TNBS colorimetric assay. The SDS/HCl stop step is crucial to prevent precipitation of the trinitrophenyl derivative.

  • Preparation: Dissolve GalNUA samples in Reaction Buffer to approx. 100 µg/mL.

  • Reaction: Mix 0.5 mL sample with 0.25 mL TNBS solution.

  • Incubation: Incubate at 37°C for 2 hours (longer times required for polymeric steric hindrance).

  • Termination: Add 0.25 mL 10% SDS followed by 0.125 mL 1 N HCl.

    • Why SDS? Solubilizes the product and prevents precipitation upon acidification.

    • Why HCl? Stops the reaction and shifts the spectrum to the stable form.

  • Measurement: Read Absorbance at 335 nm.

Protocol 3: OPA Fluorescence Assay (High Sensitivity)

Best for: Trace detection (< 1 µg/mL) or limited sample availability. Principle: o-Phthaldialdehyde (OPA) reacts with primary amines in the presence of a thiol (2-mercaptoethanol) to form a highly fluorescent isoindole derivative.

Materials
  • OPA Reagent: 50 mg OPA dissolved in 1.25 mL Methanol, added to 11 mL Borate buffer (0.4 M, pH 9.5), plus 50 µL 2-Mercaptoethanol.

  • Standard: Glucosamine HCl.

Protocol
  • Mix: Combine 10 µL Sample + 100 µL OPA Reagent in a black 96-well plate.

  • Incubate: Shake for exactly 60 seconds at Room Temperature.

    • Warning: The isoindole derivative is unstable and degrades rapidly. Timing must be precise.

  • Read: Excitation 340 nm / Emission 455 nm.

Comparative Analysis of Methods

FeatureTNBS (Colorimetric)OPA (Fluorescent)H-NMR (Spectroscopic)
Primary Utility Routine QC, Bulk AnalysisTrace ImpuritiesStructural Identity, Acetylation Ratio
Target Moiety Primary Amines (

)
Primary Amines (

)
Acetyl Protons (

)
LOD (Limit of Detection) ~1–2 µM~0.1 µM~50 µM (Dependent on field strength)
Interferences Tris buffers, AmmoniaThiols, AmmoniaParamagnetic ions, Water suppression
Stability of Signal Stable (after acid quench)Unstable (Read < 2 min)Stable
Sample Destructive? YesYesNo (Recoverable)

References

  • World Health Organization (WHO). (2017). Evaluation of candidate International Standards for Vi Polysaccharide. (Methodology for NMR and Hestrin assays in vaccine standardization).

  • Thermo Fisher Scientific. (2024). TNBSA (2,4,6-Trinitrobenzene Sulfonic Acid) Technical Guide. (Standard protocol for amine quantification).[1][2][3]

  • Lemercinier, X., et al. (2000).[4] Use and Validation of an NMR Test for the Identity and O-acetyl content of the Salmonella typhi Vi Capsular Polysaccharide Vaccine. Biologicals, 28(1), 17-24. (Foundational paper for NMR analysis of GalNUA polymers).

  • Anaspec. (2021). SensoLyte™ OPA Protein Quantitation Kit Protocol. (High-sensitivity fluorescence methodology).[2]

  • Hancock, R.E.W. (2026).[5] Estimation of Amino Groups Using TNBS. Hancock Laboratory Methods.[5] (Detailed buffer recipes for TNBS).

Sources

Troubleshooting & Optimization

Troubleshooting low yields in D-Aminogalacturonic Acid coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our technical resource center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome challenges and improve yields in D-Aminogalacturonic Acid coupling reactions. As a molecule possessing both a nucleophilic amino group and multiple hydroxyl functionalities alongside a carboxyl group, D-Aminogalacturonic Acid (D-GalA-NH₂) presents unique synthetic challenges. This guide is structured to provide not just solutions, but a foundational understanding of the reaction mechanics to empower your experimental design.

Core Troubleshooting Guide

This section addresses the most common and critical issues encountered during the amide coupling of a carboxylic acid to the amino group of D-Aminogalacturonic Acid.

Question 1: My amide coupling reaction with D-Aminogalacturonic Acid has a very low yield. What are the primary causes and how can I fix it?

Answer:

Low yield is the most frequent challenge and typically points to suboptimal reaction conditions that fail to account for the specific properties of the reactants. The root cause often lies in one of four areas: inefficient carboxylic acid activation, competing side reactions, poor reagent/solvent selection, or improper pH control.

Causality Analysis & Solutions:
  • Inefficient Carboxylic Acid Activation: The first step in the coupling process is the activation of your carboxylic acid partner to make it susceptible to nucleophilic attack by the amino group of D-GalA-NH₂. If this activation is slow or the activated species is unstable, the reaction will not proceed efficiently.

    • Mechanism Insight: Carbodiimide reagents like EDC or DCC react with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[1] This intermediate is prone to hydrolysis and rearrangement. Additives such as N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) are crucial as they trap the O-acylisourea to form a more stable active ester, which is less susceptible to hydrolysis and reacts more efficiently with the amine.[2]

    • Troubleshooting Steps:

      • Incorporate an Additive: Always use an additive like NHS, Sulfo-NHS, or HOBt with carbodiimide reagents. A typical molar ratio is Acid:Amine:EDC:NHS of 1:1.2:1.2:1.2.

      • Switch to a Stronger Coupling Reagent: For sterically hindered acids or challenging couplings, carbodiimides may be insufficient. Consider phosphonium (e.g., PyBOP) or uronium/aminium (e.g., HATU, HBTU) salts.[3][4] These reagents are generally more powerful, faster, and can lead to higher yields, though they are more expensive.[5][6]

      • Pre-activation: Briefly stir the carboxylic acid, coupling reagent, and additive together in the solvent for 15-30 minutes before adding the D-GalA-NH₂. This allows for the formation of the active ester prior to introducing the amine, which can improve yields.[7]

  • Suboptimal pH Environment: The pH of the reaction medium is arguably the most critical parameter and represents a conflict of requirements.

    • Mechanism Insight: The activation of the carboxylic acid by carbodiimides is most efficient in a slightly acidic pH range (4.5-6.0).[2][8] However, the nucleophilic attack by the amino group of D-GalA-NH₂ requires the amine to be in its deprotonated, free-base form (-NH₂), which is favored at a neutral to slightly basic pH (7.0-8.5).[9] Running the entire reaction at a single, non-ideal pH will compromise one of these steps.

    • Troubleshooting Steps:

      • Implement a Two-Step pH Protocol:

        • Dissolve your carboxylic acid and NHS in a suitable buffer like MES at pH 5.0-6.0.

        • Add EDC and allow the activation to proceed for 15-30 minutes.

        • Add your D-GalA-NH₂ solution and adjust the pH of the entire mixture to 7.2-7.8 using a non-nucleophilic base like DIEA or a buffer like PBS.

      • Buffer Selection: Never use buffers containing primary amines (e.g., Tris) or carboxylates, as they will compete in the reaction.[9] MES and HEPES are generally safe choices. Phosphate buffers should be avoided with EDC due to potential side reactions.[2]

  • Poor Solubility: D-GalA-NH₂ and many uronic acids have high polarity and may exhibit poor solubility in common organic solvents like Dichloromethane (DCM). If any reactant is not fully dissolved, the reaction becomes heterogeneous and rates will plummet.

    • Troubleshooting Steps:

      • Solvent Screening: Test the solubility of all your starting materials. Polar aprotic solvents like DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) are often the best choice. DMSO can also be used but can complicate workup.

      • Aqueous/Organic Mixtures: For some applications, a mixture of water and a water-miscible organic solvent (like DMF or Dioxane) can be effective, especially when using the water-soluble carbodiimide EDC.[8]

Troubleshooting Decision Tree

This diagram provides a logical workflow to diagnose the cause of low coupling yields.

Troubleshooting_Yield Start Start: Low Yield Observed Check_pH Is reaction pH controlled? Start->Check_pH Check_Reagent Are you using an additive (NHS, HOBt) with your carbodiimide? Check_pH->Check_Reagent Yes Solution_pH Action: Implement two-step pH protocol. Activate at pH 4.5-6.0 (MES buffer). Couple at pH 7.0-8.5 (PBS/HEPES). Check_pH->Solution_pH No Check_Solubility Are all reactants fully dissolved? Check_Reagent->Check_Solubility Yes Solution_Reagent Action: Add NHS or HOBt (1.2 eq). Consider stronger reagent (HATU, PyBOP). Check_Reagent->Solution_Reagent No Check_Side_Products Are major side products visible on TLC/LCMS? Check_Solubility->Check_Side_Products Yes Solution_Solubility Action: Switch to a more polar aprotic solvent like DMF or NMP. Consider aqueous/organic mixture. Check_Solubility->Solution_Solubility No Solution_Side_Products Action: See Q2 on Side Reactions. Protect hydroxyl groups. Check_Side_Products->Solution_Side_Products Yes

Caption: A decision tree to systematically troubleshoot low yields.

Question 2: I'm observing significant side product formation. What are they and how can I prevent them?

Answer:

The multifunctional nature of D-Aminogalacturonic Acid makes it susceptible to several side reactions. Identifying the side product is the first step to mitigating its formation.

Common Side Reactions and Prevention Strategies:
  • N-Acylurea Formation:

    • What it is: The highly reactive O-acylisourea intermediate formed by carbodiimides can rearrange into a stable N-acylurea, which terminates the reaction pathway for that molecule. This is a very common side reaction with DCC and EDC when no additives are used.

    • Prevention: This side reaction is effectively suppressed by the addition of HOBt or NHS. These additives rapidly convert the O-acylisourea to an active ester, which is not prone to this rearrangement.[6]

  • Intramolecular Lactonization:

    • What it is: The hydroxyl groups on the sugar ring (especially at C-4) can act as internal nucleophiles, attacking the activated carboxylic acid of your coupling partner to form an ester linkage (a lactone). This is more likely if the amine coupling is slow.

    • Prevention: The most robust solution is to protect the hydroxyl groups of D-GalA-NH₂ before performing the coupling reaction. An orthogonal protecting group strategy is essential.[10][11] For example, you can protect the hydroxyls as silyl ethers (e.g., TBDMS) or acetals, which are stable under the coupling conditions but can be removed later without affecting the newly formed amide bond.[12]

  • Unwanted Esterification/Polymerization:

    • What it is: If your primary carboxylic acid coupling partner also contains a hydroxyl group, or if you have unprotected hydroxyls on D-GalA-NH₂, intermolecular esterification can occur, leading to dimers or polymers.

    • Prevention: Employ a comprehensive protecting group strategy for all reactive functional groups that are not intended to participate in the reaction.[10][12]

Carbodiimide Coupling Mechanism and Key Side Reaction

Mechanism cluster_main Desired Amide Formation Pathway cluster_side Side Reaction Pathway RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + EDC EDC EDC NHS_Ester NHS-Ester (More Stable) O_Acylisourea->NHS_Ester + NHS O_Acylisourea_Side O-Acylisourea Intermediate NHS NHS Amide Desired Amide Product NHS_Ester->Amide + D-GalA-NH₂ Amine D-GalA-NH₂ Amine->Amide N_Acylurea N-Acylurea Byproduct (Inactive) O_Acylisourea_Side->N_Acylurea Rearrangement (No NHS present)

Caption: The central role of NHS in stabilizing the activated intermediate.

Data & Reagent Selection

Careful selection of reagents and solvents is paramount for success.

Table 1: Comparison of Common Amide Coupling Reagents
Reagent AcronymFull NameClassStrengthsWeaknesses
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideCarbodiimideWater-soluble byproduct, cost-effective, widely used.[1]Requires additive (NHS/HOBt), risk of N-acylurea formation, moderate reactivity.[2]
DCC N,N'-DicyclohexylcarbodiimideCarbodiimideInexpensive, effective for simple couplings.[13]Insoluble urea byproduct (DCU) requires filtration, allergenic.[4]
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateUronium SaltVery high reactivity, low racemization, fast reaction times, good for hindered substrates.[3]Expensive, can react with free amine if addition order is wrong.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphoniumHigh efficiency, minimal side reactions, byproducts are less hazardous than BOP.[4]Expensive, produces carcinogenic HMPA as a byproduct (BOP reagent only).[4]
Table 2: Recommended Solvents for D-GalA-NH₂ Coupling
SolventPolarityBoiling Point (°C)Suitability Notes
DMF High153Excellent solvating power for polar molecules like D-GalA-NH₂. High boiling point can make removal difficult.
NMP High202Similar to DMF but with a higher boiling point. Good for reactions requiring higher temperatures.
DMSO High189Excellent solvent, but can be difficult to remove and may interfere with some workup procedures.
DCM Medium40Common for many couplings, but may not be polar enough to dissolve D-GalA-NH₂ or its salts effectively.

Experimental Protocols

Protocol 1: Optimized EDC/NHS Coupling for D-Aminogalacturonic Acid

This protocol uses a two-step pH adjustment to maximize both activation and coupling efficiency.

Materials:

  • Carboxylic Acid of interest

  • D-Aminogalacturonic Acid (D-GalA-NH₂)

  • EDC (stored desiccated at -20°C)

  • NHS (N-hydroxysuccinimide)

  • MES Buffer (0.1 M, pH 6.0)

  • PBS Buffer (0.1 M, pH 7.4) or DIEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

Procedure:

  • Reactant Preparation:

    • In a clean, dry flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 eq) and NHS (1.2 eq) in a minimal volume of anhydrous DMF.

    • If the acid is soluble in MES buffer, it can be used instead of DMF for the activation step.

  • Carboxylic Acid Activation (pH ~6.0):

    • Add MES buffer (0.1 M, pH 6.0) to the flask.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add EDC (1.2 eq) portion-wise while stirring.

    • Allow the activation reaction to proceed at 0°C for 15 minutes, then let it warm to room temperature and stir for an additional 15 minutes.

  • Amine Coupling (pH ~7.4):

    • In a separate flask, dissolve D-GalA-NH₂ (1.1 eq) in PBS buffer (0.1 M, pH 7.4). If solubility is an issue, use a DMF/PBS mixture.

    • Slowly add the D-GalA-NH₂ solution to the activated carboxylic acid mixture.

    • If not using PBS, adjust the pH of the reaction mixture to 7.2-7.8 by the dropwise addition of DIEA. Monitor with a pH strip.

    • Allow the reaction to stir at room temperature for 4-12 hours.

  • Reaction Monitoring:

    • Monitor the consumption of the limiting reagent using TLC or LC-MS (see Protocol 2). A successful reaction will show the disappearance of the starting material and the appearance of a new, typically more polar, product spot.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with water.

    • If the product is intended for biological applications, extensive dialysis against water may be required to remove DMF and urea byproducts.[14]

    • For small molecules, perform an aqueous workup. Acidify slightly with dilute HCl (1M) and extract with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with water, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (see Protocol 3).

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare TLC Plate: Use a silica gel plate. Draw a light pencil line ~1 cm from the bottom.

  • Spotting: Use a capillary tube to spot the reaction mixture. Also spot the starting carboxylic acid and D-GalA-NH₂ as references.

  • Elution: Place the plate in a TLC chamber containing an appropriate mobile phase (e.g., 10:1 DCM:Methanol). Let the solvent front travel up the plate.

  • Visualization: Remove the plate and dry it. Visualize the spots under a UV lamp (if compounds are UV-active). Alternatively, stain the plate using a suitable agent like potassium permanganate or ninhydrin (for the free amine).

  • Analysis: The disappearance of the starting material spots and the appearance of a new product spot indicates reaction progress. The product should have a different Rf value than the starting materials.

Frequently Asked Questions (FAQs)

Q: How can I improve the solubility of D-Aminogalacturonic Acid? A: D-GalA-NH₂ is a polar, hydrophilic molecule. Its solubility is best in polar solvents like water, DMF, or DMSO. If you are using a less polar solvent like DCM, you may need to convert it to a salt form (e.g., hydrochloride salt) which might have different solubility properties, but remember to use a base in the reaction to liberate the free amine. Often, using a co-solvent system like DMF/water is the most practical approach.

Q: What is the best method to remove the urea byproduct from EDC or DCC reactions? A: For EDC, the resulting urea is water-soluble and can typically be removed during an aqueous workup or by dialysis.[15] For DCC, the dicyclohexylurea (DCU) is very insoluble in most common solvents.[4] The standard procedure is to filter the reaction mixture through celite or a sintered glass funnel to remove the precipitated DCU before proceeding with the workup.

Q: How do I confirm the identity of my final product? A: A combination of analytical techniques is recommended. High-Resolution Mass Spectrometry (HRMS) will confirm the molecular weight and elemental composition. ¹H and ¹³C NMR spectroscopy will confirm the structure and the formation of the new amide bond (look for the characteristic amide NH proton and shifts in the adjacent CH/CH₂ signals). HPLC can be used to assess purity.[16][17]

Q: Can I perform this coupling without protecting the hydroxyl groups? A: It is possible for simple substrates, but it is highly risky and often leads to low yields and a complex mixture of side products due to lactonization and esterification.[10] For achieving high yields and a pure product, especially in multi-step syntheses, protecting the hydroxyl groups is strongly recommended.[11][18]

References

  • University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from University of Leeds Chemistry website. [Link]

  • Berggren, K. (2007). Coupling of substances containing a primary amine to hyaluronan via carbodiimide-mediated amidation. Diva-portal.org. [Link]

  • Kovacs, T., et al. (2021). Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. Polymers. [Link]

  • Gimeno, A., et al. (2011). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Molecules. [Link]

  • Gimeno, A., et al. (2011). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Academia.edu. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from Organic Chemistry Portal website. [Link]

  • Cox, M. E., et al. (2015). pH Optimization of Amidation via Carbodiimides. ResearchGate. [Link]

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  • Seeberger, P. H. (Ed.). (2007). 1 Protecting Group Strategies in Carbohydrate Chemistry. In Glycoscience: Chemistry and Chemical Biology. Wiley-VCH. [Link]

  • Li, T., & Krishnamurthy, R. (2017). pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. Chemical Communications. [Link]

  • Lough, A. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. CORE. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from HepatoChem website. [Link]

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  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from Chemistry Steps website. [Link]

  • Wondraczek, J., et al. (2015). D-Galacturonic Acid: A Highly Reactive Compound in Nonenzymatic Browning. 2. Formation of Amino-Specific Degradation Products. Journal of Agricultural and Food Chemistry. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved from Organic Synthesis website. [Link]

  • Hampson, I. N., & Gallagher, J. T. (1984). The acid lability of the glycosidic bonds of L-iduronic acid residues in glycosaminoglycans. Biochemical Journal. [Link]

  • Karamanos, N. K., et al. (1991). Diagnostic methods for the determination of iduronic acid in oligosaccharides. Journal of Chromatography. [Link]

  • Demchenko, A. V. (2008). 1 General Aspects of the Glycosidic Bond Formation. In Handbook of Chemical Glycosylation. SciSpace. [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping. Retrieved from AAPPTec website. [Link]

  • Celignis. (n.d.). Analysis of Uronic Acids. Retrieved from Celignis website. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from Hovione website. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. [Link]

  • Yarmolchuk, V. S., et al. (2003). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Ukrainica Bioorganica Acta. [Link]

  • Wang, L., et al. (2023). Affinity-Based Analysis Methods for the Detection of Aminoglycoside Antibiotic Residues in Animal-Derived Foods: A Review. MDPI. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from Aapptec Peptides website. [Link]

  • Reddit. (2024). Struggling with amide coupling. r/Chempros. [Link]

  • Pireddu, R., et al. (2021). A Review on Current Strategies for Extraction and Purification of Hyaluronic Acid. Polymers. [Link]

  • Zhang, W., et al. (2016). Using hyaluronic acid-functionalized pH stimuli-responsive mesoporous silica nanoparticles for targeted delivery of doxorubicin. International Journal of Nanomedicine. [Link]

  • El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Sarrigiannidis, S. L., et al. (2021). Synthesis and Characterization of Covalently Crosslinked pH-Responsive Hyaluronic Acid Nanogels: Effect of Synthesis Parameters. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions. Retrieved from Organic Chemistry Portal website. [Link]

  • Google Patents. (1999). US5866719A - Process for the purification of an aminoalcohol.

Sources

Preventing beta-elimination during D-Aminogalacturonic Acid processing

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: D-Aminogalacturonic Acid (GalNAcA) Processing

Executive Summary & Technical Context

Why is this molecule failing in your process? D-Aminogalacturonic acid (GalNAcA) is the monomeric unit of the Salmonella typhi Vi antigen and a critical component in various conjugate vaccine candidates and glycomimetic drugs. The structural combination of a C5-carboxyl group and a glycosidic linkage at C4 creates a "perfect storm" for beta-elimination (β-elimination) .

Under basic conditions (or even mild heat), the C5 proton becomes acidic due to the electron-withdrawing carbonyl at C6. Base abstraction of this proton leads to the formation of a C4-C5 double bond (unsaturated uronate) and the cleavage of the glycosidic chain. This is not just a yield loss; it is a structural corruption that destroys immunogenicity and biological activity.

This guide provides the protocols required to stabilize GalNAcA during synthesis, extraction, and conjugation.

The Mechanism of Failure

To prevent the reaction, you must understand the enemy. The degradation follows an E1cB (Elimination Unimolecular conjugate Base) mechanism.[1]

Figure 1: The E1cB Beta-Elimination Pathway in Uronic Acids

BetaElimination Start Intact GalNAcA Polymer (C5-H is Acidic) BaseAttack Base Abstraction of C5 Proton Start->BaseAttack pH > 8.0 Enolate Enolate/Carbanion Intermediate BaseAttack->Enolate Fast Step Elimination Leaving Group (C4-OR) Departures Enolate->Elimination Rate Limiting Product Unsaturated Uronate (C4=C5 Double Bond) + Chain Scission Elimination->Product Irreversible Factor1 Factor: Esterified C6 Increases Acidity Factor1->BaseAttack Factor2 Factor: Temperature Accelerates Kinetics Factor2->Elimination

Caption: The E1cB mechanism where base-catalyzed proton abstraction at C5 leads to chain cleavage and unsaturation.

Technical Modules: Troubleshooting & Protocols

Module A: Chemical Environment & pH Control

Q: I need to adjust the pH during my purification. What is the absolute safety limit? A: You must maintain the pH below 8.0 . The rate of beta-elimination is directly proportional to hydroxide ion concentration.[2]

  • Safe Zone: pH 4.0 – 7.0.

  • Danger Zone: pH > 8.5. At pH 10, degradation can occur within minutes at room temperature.

  • Protocol: Use buffers with low nucleophilicity (e.g., MES, HEPES) rather than carbonate or strong phosphate buffers at high pH. If base is required for a specific reaction step, perform it at 0°C and quench immediately.

Q: Does esterification of the carboxyl group affect stability? A: Yes, drastically. Esterified uronic acids (e.g., methyl esters) are orders of magnitude more susceptible to beta-elimination than free carboxylates. The ester group prevents the formation of a carboxylate anion (COO⁻), which would otherwise electrostatically repel the incoming base (OH⁻).

  • Recommendation: If your synthesis strategy allows, keep the carboxylate as a free acid or salt (COO⁻ Na⁺) during base-heavy steps. If you must use an ester, use a benzyl ester (removable by neutral hydrogenolysis) rather than a methyl ester (requires basic hydrolysis).

Module B: Temperature & Reaction Kinetics

Q: I see degradation even at neutral pH. Is my temperature too high? A: Likely, yes. While pH is the primary trigger, thermal energy provides the activation energy for the elimination step.

  • Threshold: Avoid temperatures > 50°C for prolonged periods, especially if the pH is near 7.0.

  • Protocol: For depolymerization or hydrolysis steps where heat is traditionally used, switch to enzymatic digestion (e.g., using specific glycosyl hydrolases or lyases) which operates at physiological temperatures (37°C) and neutral pH.

Module C: Monitoring & Quality Control

Q: How do I detect if beta-elimination has occurred without running a full NMR? A: Use UV Absorbance at 232–235 nm . The formation of the C4-C5 double bond creates a conjugated system with the C6 carbonyl, which absorbs strongly in the UV region.

  • The Assay: Dissolve your sample in water or mild buffer. Measure absorbance at 235 nm.

  • Interpretation: A rising baseline or distinct peak at 235 nm indicates the presence of unsaturated uronates (degradation products). This is the industry-standard "red flag" for uronic acid integrity [1].

Optimization Decision Tree

Use this logic flow to design your experimental conditions.

OptimizationTree Start Start: GalNAcA Processing CheckEster Is C6 Carboxyl Esterified? Start->CheckEster YesEster Yes (Methyl/Ethyl) CheckEster->YesEster Yes NoEster No (Free Acid/Salt) CheckEster->NoEster No Action1 CRITICAL RISK Keep pH < 7.0 Temp < 4°C YesEster->Action1 Action2 Moderate Risk pH < 9.0 tolerated Temp < 40°C NoEster->Action2 CheckReaction Does reaction require Base? Action1->CheckReaction YesBase Switch Protecting Group Use Benzyl (Bn) Ester CheckReaction->YesBase Yes NoBase Proceed with Standard Protocol CheckReaction->NoBase No

Caption: Decision matrix for selecting processing conditions based on C6 esterification status.

Comparative Data: Stability Profiles

ParameterCondition A (High Risk)Condition B (Safe)Mechanistic Reason
C6 Substituent Methyl Ester (-COOMe)Free Acid (-COO⁻)Ester removes negative charge repulsion; Free acid repels OH⁻.
pH > 8.54.0 – 7.0High [OH⁻] drives proton abstraction at C5.
Temperature > 60°C4°C – 25°CHeat overcomes activation energy barrier for elimination.
UV Signal Peak at 235 nmTransparent at 235 nmConjugated double bond formation absorbs UV.

References

  • Detection of Unsaturated Uronic Acids: Title: A colorimetric method for the quantitation of uronic acids and a specific assay for galacturonic acid.[3] Source: PubMed (NIH) URL:[Link]

  • Vi Antigen Structure & Degradation: Title: Preparation and Properties of a Vi Antigen-Degrading Enzyme.[4] Source: Journal of Bacteriology (PMC) URL:[Link]

  • Beta-Elimination Mechanism in Polysaccharides: Title: Alkaline beta-elimination of polyuronides.[2] Source: NTNU Biotechnology URL:[Link]

  • Protecting Group Strategies: Title: Protecting Groups in Organic Synthesis (General Carbohydrate Reference). Source: Chemistry LibreTexts URL:[Link]

Sources

Technical Support Center: A Researcher's Guide to D-Aminogalacturonic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for D-Aminogalacturonic Acid Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who work with this valuable but challenging biochemical. As a highly hygroscopic compound, its stability and integrity are paramount for reproducible and reliable experimental outcomes. This document moves beyond simple instructions to provide a framework of understanding, enabling you to proactively minimize degradation and troubleshoot issues with confidence.

Section 1: Understanding the Challenge: Hygroscopicity and Its Impact

The efficacy of any experiment begins with the quality of its starting materials. D-Aminogalacturonic Acid Hydrochloride, a key sugar acid used in various research applications, possesses a significant challenge: its hygroscopic nature.[1][2] Understanding this property is the first step toward mastering its use.

FAQ: What does it mean for D-Aminogalacturonic Acid Hydrochloride to be "hygroscopic"?

Hygroscopicity is the inherent ability of a substance to attract and absorb moisture from the surrounding atmosphere.[1][2] For D-Aminogalacturonic Acid Hydrochloride, which exists as a solid, off-white powder, this means that upon exposure to ambient air, water molecules will adsorb onto the surface and can be absorbed into the bulk material. This process is driven by the compound's chemical structure and its affinity for forming hydrogen bonds with water.

FAQ: What are the consequences of uncontrolled moisture exposure?

Uncontrolled moisture absorption can trigger a cascade of undesirable physical and chemical changes, compromising the material's quality and leading to failed experiments.[1][3][4] These consequences can be broadly categorized as physical changes that impede handling and chemical changes that constitute degradation.

Category Specific Consequence Scientific Rationale & Impact on Experiments
Physical Changes Caking, clumping, and poor powder flowability.[1][3][4]Absorbed water acts as a binding agent between particles, causing them to agglomerate. This makes accurate weighing nearly impossible, leading to significant errors in solution concentration and stoichiometry.[4] It also impedes handling during manufacturing processes.[3]
Inaccurate Mass MeasurementThe measured weight of the compound will be artificially inflated by the mass of the absorbed water. This directly affects molar calculations and leads to the preparation of lower-than-intended concentrations.[4]
Chemical Degradation HydrolysisAs a sugar acid derivative, the compound contains functional groups susceptible to hydrolysis. The presence of water can catalyze the cleavage of bonds, altering the molecule's structure and rendering it inactive or creating impurities.[2][5]
Altered Solid-State PropertiesMoisture can induce phase transitions in the solid-state structure of the compound, potentially affecting its solubility, dissolution rate, and overall stability.[6]
Reduced Shelf-Life & EfficacyChemical degradation directly reduces the purity of the active ingredient, leading to a loss of therapeutic or experimental efficacy and a shortened shelf-life.[1][3]

Section 2: Proactive Strategies for Minimizing Moisture Exposure

The most effective way to manage hygroscopic degradation is to prevent moisture from interacting with the compound in the first place. This requires a multi-layered approach encompassing environmental control, proper storage, and meticulous handling protocols.

FAQ: What are the ideal storage conditions for D-Aminogalacturonic Acid Hydrochloride?

Proper storage is your first and most critical line of defense.

  • Unopened Containers: The manufacturer's original packaging is designed for stability. Store these containers in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[7][8] Ideal conditions are a controlled room temperature (15-25°C) with low ambient humidity.

  • Opened Containers: Once the primary seal is broken, the risk of moisture ingress increases dramatically. The container should be tightly resealed immediately after use. For an extra layer of protection, wrap the lid/closure with parafilm.[9] Store the resealed container inside a secondary, heat-sealed foil pouch or a desiccator cabinet containing an active desiccant like silica gel or calcium chloride.[1][9] This secondary barrier is crucial for protecting the compound between uses.

FAQ: What level of environmental humidity control is necessary during handling?

The stringency of environmental control depends on the experimental sensitivity and the duration of exposure. For optimal results, all handling of the solid compound should occur in an environment with controlled relative humidity (RH).

Activity Recommended Relative Humidity (RH) Rationale & Best Practices
Routine Weighing & Aliquoting < 40% RHThis minimizes significant water uptake during the short time the compound is exposed to air. A dedicated weighing station within a dehumidified room is recommended.
High-Precision or Sensitive Assays < 25% RHFor applications where even minor moisture absorption can affect results (e.g., quantitative analysis, formulation), a glove box purged with dry nitrogen or argon is the gold standard. This provides an inert atmosphere, eliminating moisture.
Manufacturing & Processing 20-35% RHIn pharmaceutical manufacturing, precise humidity control is essential to prevent caking and ensure consistent powder flow during processes like tablet pressing or capsule filling.[4]
Experimental Protocol: Standard Operating Procedure for Handling and Aliquoting

This protocol is designed to be a self-validating system, minimizing moisture exposure at every step.

  • Preparation: Before opening the primary container, allow it to equilibrate to the ambient temperature of the handling environment (e.g., the glove box or low-humidity room) for at least 30 minutes. This prevents condensation from forming on the cold powder.

  • Environment Setup: Ensure your handling environment (glove box or balance enclosure) is at the target low humidity level. Have all necessary tools (spatulas, weigh boats, pre-labeled aliquot vials) inside the controlled environment before you begin.

  • Dispensing: Open the primary container within the controlled environment. Work quickly and efficiently to weigh the desired amount of D-Aminogalacturonic Acid Hydrochloride.

  • Immediate Sealing: Tightly reseal the main container immediately after dispensing. Wrap the closure with parafilm before removing it from the controlled environment.

  • Aliquoting Strategy: It is highly recommended to create single-use aliquots. Weigh appropriate amounts into smaller, sealable vials (e.g., amber glass vials with PTFE-lined caps). This strategy prevents the need to repeatedly open the main stock container, which introduces fresh atmospheric moisture into the headspace each time.[9]

  • Storage of Aliquots: Store the prepared aliquots inside a desiccator or a larger sealed container with desiccant packs.

Visualization: Recommended Handling Workflow

This diagram illustrates the critical decision points and actions for preserving the integrity of D-Aminogalacturonic Acid Hydrochloride from receipt to use.

G Fig 1. Workflow for Handling Hygroscopic Compounds cluster_0 Initial Storage cluster_1 Handling & Aliquoting cluster_2 Final Storage & Use Receiving Receive Compound (Manufacturer's Seal Intact) Storage_Unopened Store in Cool, Dry Place (15-25°C, Low RH) Receiving->Storage_Unopened Equilibrate Equilibrate Container to Room Temperature Storage_Unopened->Equilibrate Prepare for Use Controlled_Env Transfer to Controlled Env. (Glove Box / Low RH Room) Equilibrate->Controlled_Env Weigh_Aliquot Weigh & Create Single-Use Aliquots Controlled_Env->Weigh_Aliquot Reseal_Stock Immediately Reseal Stock Container (Parafilm) Weigh_Aliquot->Reseal_Stock Storage_Aliquots Store Aliquots in Desiccator Weigh_Aliquot->Storage_Aliquots Storage_Stock Store Stock in Desiccator (Secondary Containment) Reseal_Stock->Storage_Stock Use_Sample Use Aliquot for Experiment Storage_Aliquots->Use_Sample

Caption: Recommended workflow for handling hygroscopic compounds.

Section 3: Troubleshooting Guide: Identifying and Addressing Degradation

Even with the best practices, issues can arise. This section provides a logical framework for diagnosing and responding to suspected degradation.

FAQ: My powder has become clumpy/sticky. Can I still use it?

Clumping is a definitive sign of significant moisture absorption.

  • For Non-Quantitative Applications: If your experiment is qualitative (e.g., presence/absence), you might be able to proceed, but be aware that the effective concentration will be lower than calculated from the measured mass. The material should be dried under vacuum before use.

  • For Quantitative Applications: Do not use it. The inaccurate mass makes it impossible to prepare a solution of known concentration. Furthermore, the presence of water may have already initiated chemical degradation. There is no reliable way to salvage the material for quantitative work. It is safer and more cost-effective to discard the affected stock and start with a fresh, properly handled vial.

FAQ: I suspect my sample has degraded due to improper storage. How can I confirm this?

Suspected chemical degradation requires analytical confirmation. A multi-step approach is necessary to get a clear picture of the sample's integrity.

Experimental Protocol: Assessing Sample Degradation
  • Water Content Analysis (Karl Fischer Titration):

    • Objective: To quantify the amount of water in the sample. This is the most direct measure of hygroscopic exposure.

    • Method: Accurately weigh a sample of the suspect powder and perform a Karl Fischer titration. Compare the result to the specification on the Certificate of Analysis (CofA) for a fresh lot. A significantly higher water content confirms improper storage/handling.[5]

  • Purity Analysis (Stability-Indicating HPLC Method):

    • Objective: To separate and quantify the parent D-Aminogalacturonic Acid Hydrochloride from any potential degradation products.[5][10]

    • Method: a. Develop or use a validated High-Performance Liquid Chromatography (HPLC) method. A reverse-phase C18 column is often a good starting point.[11][12] b. Prepare a solution of the suspect sample and a solution of a trusted reference standard (a new, unopened vial). c. Analyze both samples by HPLC. d. Data Interpretation: Compare the chromatograms. Look for:

      • A decrease in the peak area of the main compound in the suspect sample compared to the reference standard.
      • The appearance of new, smaller peaks (impurities/degradants) in the suspect sample's chromatogram.
      • Perform a peak purity analysis on the main peak to ensure no degradants are co-eluting. The peak purity should ideally be >0.995.[5]
Visualization: Troubleshooting Decision Tree

This decision tree guides you through the logical steps to take when you suspect your compound has degraded.

G Fig 2. Troubleshooting Suspected Degradation Start Suspected Degradation Visual Visual Inspection: Clumped, Sticky, Discolored? Start->Visual Discard Discard for Quantitative Use. High risk of inaccurate weighing & degradation. Visual->Discard Yes Proceed_KF Proceed to Analytical Testing Visual->Proceed_KF No / Unsure KF_Test Perform Karl Fischer Titration for Water Content Proceed_KF->KF_Test KF_Compare Water Content > CofA Spec? KF_Test->KF_Compare HPLC_Test Perform Stability-Indicating HPLC Analysis KF_Compare->HPLC_Test Yes (Confirms Moisture) KF_Compare->HPLC_Test No (Proceed to check purity) HPLC_Compare New Peaks Present? Main Peak Area Reduced? HPLC_Test->HPLC_Compare Degraded Conclusion: Sample is Degraded. Discard and review handling procedures. HPLC_Compare->Degraded Yes Stable Conclusion: Sample is Stable. Review experimental setup for other error sources. HPLC_Compare->Stable No

Sources

Validation & Comparative

Comparative Guide: Synthetic vs. Natural D-Aminogalacturonic Acid Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Aminogalacturonic Acid (specifically 2-amino-2-deoxy-D-galacturonic acid , or GalNAcA ) is the structural backbone of the Vi antigen , the virulence capsular polysaccharide of Salmonella Typhi.[1] Its bioactivity is the primary determinant of efficacy for typhoid vaccines.

This guide provides a technical comparison between Natural Vi Antigen (extracted from S. Typhi or Citrobacter) and Synthetic Vi Oligosaccharides . While natural extraction remains the industrial standard for polysaccharide vaccines, synthetic derivatives are emerging as superior candidates for conjugate vaccines due to defined structural fidelity, absence of endotoxins, and the ability to induce T-cell dependent immunity.

Molecular Profile & Biological Context[1][3][4][5][6][7]

The bioactivity of D-Aminogalacturonic Acid is functionally realized only when polymerized. The Vi antigen is a linear homopolymer of


-1,4-linked N-acetyl-D-galactosaminuronic acid , variably O-acetylated at the C-3 position .[1][2][3][4]
  • Monomer: 2-acetamido-2-deoxy-D-galacturonic acid.

  • Critical Bioactive Feature: The O-acetyl group at C-3 is the immunodominant epitope. De-O-acetylation (often caused by harsh extraction conditions) results in a loss of immunogenicity.

  • Mechanism: The Vi capsule prevents the binding of anti-O antibodies and complement, shielding the bacterium from serum killing and phagocytosis.

Comparative Analysis: Natural vs. Synthetic

Natural Extraction (S. Typhi / C. freundii)
  • Mechanism: Extracted from bacterial fermentation broth.[5]

  • Bioactivity Profile: Acts as a T-cell independent antigen .[6] It stimulates B-cells directly (via cross-linking Ig receptors) but fails to recruit T-helper cells. Consequently, it induces IgM but poor IgG memory, making it ineffective in infants under 2 years.

  • Purity Challenges: Co-purification of Lipopolysaccharides (LPS) is a critical risk. LPS acts as an endotoxin, causing pyrogenic reactions.

  • Structural Heterogeneity: High polydispersity (molecular weight varies) and batch-to-batch variation in O-acetylation levels (60–90%).

Synthetic Production (Chemical/Enzymatic)
  • Mechanism: Stereoselective glycosylation of GalNAcA building blocks.

  • Bioactivity Profile: Synthetic oligomers (e.g., hexasaccharides) are haptenic but become potent T-cell dependent immunogens when conjugated to a carrier protein (e.g., CRM197). This recruits T-cell help, inducing high-affinity IgG, affinity maturation, and immunological memory effective in infants.

  • Purity: Absolute control over impurities; zero risk of LPS contamination.

  • Structural Fidelity: Precise control over chain length and O-acetylation patterns (e.g., 100% acetylation at C-3).

Performance Matrix
FeatureNatural Vi PolysaccharideSynthetic Vi Oligosaccharide
Source Salmonella Typhi Ty2 / CitrobacterChemical Synthesis (Galactose precursors)
Structure Polydisperse Polymer (>100 kDa)Defined Oligomer (e.g., Hexasaccharide)
O-Acetylation Variable (60–90%); UnstableControlled (100%); Stable
Endotoxin Risk High (Requires rigorous purification)None
Immune Response T-Cell Independent (IgM dominant)T-Cell Dependent (High affinity IgG)
Memory Induction Poor (No booster effect)Strong (Booster effect present)
Target Population Adults & Children >2 yearsInfants (>6 months) & Adults

Mechanism of Action Visualization

The following diagram illustrates the divergent immunological pathways activated by Natural vs. Synthetic (Conjugated) D-Aminogalacturonic Acid structures.

Immunogenicity Natural Natural Vi (Polysaccharide) BCell B-Cell Receptor Cross-linking Natural->BCell Direct Activation Synthetic Synthetic Vi-Conjugate Uptake Uptake & Peptide Presentation (MHC-II) Synthetic->Uptake Endocytosis PlasmaShort Short-lived Plasma Cell (IgM Dominant) BCell->PlasmaShort No T-Help TCell CD4+ T-Helper Cell Activation Uptake->TCell Peptide Signal PlasmaLong Long-lived Plasma Cell (High Affinity IgG) TCell->PlasmaLong Cytokines (IL-4, IL-21) Memory Memory B-Cell Formation TCell->Memory Germinal Center Rxn

Caption: Natural Vi activates B-cells directly (T-independent), yielding poor memory. Synthetic conjugates recruit T-help, enabling robust memory and IgG class switching.

Experimental Protocols

Protocol A: Extraction of Natural Vi Antigen (Cetavlon Method)

Objective: Isolate high-molecular-weight Vi polysaccharide while minimizing LPS contamination. Causality: Cetavlon (CTAB) is a cationic detergent that selectively precipitates acidic polysaccharides (like Vi) from neutral impurities.

  • Culture: Inoculate S. Typhi (Ty2 strain) in chemically defined medium. Ferment at 37°C for 16–24h.

  • Inactivation: Heat kill bacteria (56°C, 1h) or use 1% formaldehyde.

  • Clarification: Centrifuge at 10,000 x g for 30 min. Retain supernatant (Vi is shed into media).

  • Precipitation:

    • Add Cetavlon (CTAB) to supernatant (final conc. 0.1%).

    • Incubate at 4°C for 2h. Collect precipitate (contains Vi + Nucleic Acids + LPS).

  • Purification:

    • Resuspend precipitate in 1M NaCl (dissociates CTAB-Vi complex).

    • Add Ethanol (to 75% v/v) to reprecipitate the polysaccharide.

  • LPS Removal (Critical):

    • Redissolve in water. Perform Phenol extraction (saturated phenol, pH 7.0).

    • Centrifuge.[6] Collect aqueous phase (LPS partitions into phenol/interphase).

  • Dialysis & Lyophilization: Dialyze against distilled water (MWCO 10kDa) to remove salts/phenol. Freeze-dry.

Protocol B: Synthetic Workflow (Conceptual)

Objective: Synthesize defined


-1,4-linked GalNAcA oligomers.
Causality:  The 

-linkage is thermodynamically disfavored; specialized donors are required.
  • Building Block Synthesis:

    • Start with D-Galactose.

    • Introduce Azide at C-2 (precursor to amine).

    • Oxidize C-6 to carboxylic acid (Galacturonic acid scaffold).

  • Donor Preparation:

    • Generate 2,3-oxazolidinone protected thioglycoside donor .

    • Reasoning: The oxazolidinone ring restricts the conformation, forcing the incoming acceptor to attack from the

      
      -face (stereocontrol).
      
  • Glycosylation:

    • Activate donor with NIS/TfOH at -78°C.

    • Couple with acceptor (n-1 oligomer).

  • Deprotection & Functionalization:

    • Saponify esters.

    • Reduce Azide to Amine; Acetylate to form GalNAc.

    • Selectively O-acetylate at C-3 (if not pre-installed).

Protocol C: Bioactivity Assessment (Vi-PLL ELISA)

Objective: Quantify bioactivity via antibody binding affinity. Causality: Vi antigen is negatively charged and does not bind well to polystyrene plates. Poly-L-Lysine (PLL) provides a positively charged bridge.

  • Coating:

    • Pre-coat 96-well ELISA plates with Poly-L-Lysine (10 µg/mL in PBS) for 2h at RT. Wash.

    • Add Vi Antigen (Natural or Synthetic) at 1–2 µg/mL. Incubate overnight at 4°C.

  • Blocking:

    • Wash 3x with PBS-Tween (0.05%).

    • Block with 1% BSA or 5% Milk in PBS for 1h at 37°C.

  • Primary Antibody:

    • Add serial dilutions of anti-Vi reference serum (e.g., WHO International Standard 16/138 ).

    • Incubate 2h at 37°C.

  • Detection:

    • Add HRP-conjugated anti-human IgG. Incubate 1h.

    • Develop with TMB substrate. Stop with 2M H2SO4.

  • Analysis:

    • Measure OD450.[7] Plot 4-parameter logistic curve.

    • Pass Criteria: Synthetic candidate must show parallel binding curves to the Natural Vi standard.

Production Workflow Diagram

ProductionWorkflow cluster_natural Natural Extraction Route cluster_synthetic Synthetic Route Culture S. Typhi Culture Cetavlon Cetavlon Precipitation Culture->Cetavlon Phenol Phenol Extraction (LPS Removal) Cetavlon->Phenol NatProduct Purified Vi Polysaccharide (Polydisperse) Phenol->NatProduct Comparison Bioactivity Assay (ELISA / SBA) NatProduct->Comparison Precursor Galactose Precursor Donor Oxazolidinone Donor (Stereocontrol) Precursor->Donor Coupling Alpha-Selective Glycosylation Donor->Coupling SynProduct Synthetic Vi Oligomer (Defined Structure) Coupling->SynProduct SynProduct->Comparison

Caption: Comparative workflow showing the complexity of LPS removal in extraction vs. the stereochemical challenges in synthesis.

References

  • Structure and Function of Vi Antigen Role of the Vi Capsular Polysaccharide in Salmonella Typhi Virulence and Vaccine Design. [Link]

  • Synthetic Vi Oligosaccharides Synthesis and Antigenic Evaluation of Oligosaccharide Mimics of Vi Antigen from Salmonella Typhi. [Link][8]

  • WHO International Standard for Anti-Vi Collaborative Study to Evaluate the 1st International Standard for Anti-Typhoid Capsular Vi Polysaccharide IgG. [Link][7]

  • Extraction Protocol (Cetavlon) A Novel Method for Purification of Vi Capsular Polysaccharide Produced by Salmonella Typhi. [Link]

  • ELISA Methodology Evaluation of a Standardised Vi Poly-L-Lysine ELISA for Serology of Vi Capsular Polysaccharide Antibodies. [Link][9]

Sources

Chromatographic Retention Time Comparison of Uronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of uronic acid isomers—specifically Glucuronic Acid (GlcA) , Galacturonic Acid (GalA) , and Mannuronic Acid (ManA) —presents a distinct challenge in analytical chemistry due to their stereochemical similarity and lack of native chromophores. While High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) remains the "gold standard" for native sugar analysis, it requires specialized non-standard instrumentation.

This guide compares the retention behavior and resolution capabilities of HPAEC-PAD against the most robust alternative: Reversed-Phase HPLC (RP-HPLC) with PMP (1-phenyl-3-methyl-5-pyrazolone) derivatization . We also briefly address GC-MS silylation as a confirmatory tool.

Key Insight: Our comparative analysis reveals a reversal in elution order between the two primary methods. While HPAEC-PAD typically elutes GalA before GlcA based on acidity (pKa), PMP-derivatized GlcA elutes before GalA on C18 columns due to stereochemical hydrophobicity differences.

Part 1: The Separation Challenge

Uronic acids are C6-oxidized monosaccharides. The primary analytical difficulty arises from:

  • Stereoisomerism: GlcA and GalA are C4 epimers; ManA and GlcA are C2 epimers.

  • Anomeric Mutarotation: In solution, free uronic acids exist as an equilibrium of

    
     and 
    
    
    
    anomers, causing peak splitting in GC unless derivatized or reduced.
  • Lack of Chromophore: Native uronic acids do not absorb UV/Vis, necessitating either specialized electrochemical detection (PAD) or chemical tagging (PMP/ABEE).

Workflow Comparison

The following diagram illustrates the decision matrix for selecting an analytical workflow.

Workflow Sample Uronic Acid Sample Native Native Analysis (No Derivatization) Sample->Native Deriv Chemical Derivatization Sample->Deriv HPAEC HPAEC-PAD (Anion Exchange) Native->HPAEC PMP PMP-Labeling (UV/MS Detection) Deriv->PMP GC Silylation (TMS) (GC-MS) Deriv->GC IonEx Separation by pKa (Acidity) HPAEC->IonEx Hydro Separation by Hydrophobicity (C18) PMP->Hydro Volatile Separation by Volatility/Boiling Pt GC->Volatile

Figure 1: Decision matrix for uronic acid analysis. HPAEC targets native acidity, while PMP and TMS methods alter physicochemical properties for RP-HPLC and GC separation, respectively.

Part 2: Comparative Methodology & Data

Method A: RP-HPLC with PMP Derivatization

PMP reacts with the reducing end (C1-aldehyde) of the uronic acid under alkaline conditions to form a bis-PMP derivative. This "tags" the polar sugar with two hydrophobic phenyl rings, allowing separation on standard C18 columns.

  • Stationary Phase: C18 (ODS)

  • Mobile Phase: Phosphate buffer (pH 7.0–8.0) + Acetonitrile (15–20%)

  • Detection: UV at 245 nm (High Sensitivity)

Method B: HPAEC-PAD

This method utilizes the weak acidity of sugar hydroxyls and the stronger acidity of the carboxyl group at high pH (>pH 12).

  • Stationary Phase: Dionex CarboPac PA1 (Anion Exchange)

  • Mobile Phase: NaOH gradient + Sodium Acetate (pusher ion)

  • Detection: Pulsed Amperometry (Gold Electrode)[1]

Retention Time & Resolution Comparison

The table below synthesizes experimental data comparing the two dominant methods. Note the elution order reversal .

ParameterMethod A: PMP-HPLC (C18)Method B: HPAEC-PAD (PA1)
Elution Order GlcA < GalA GalA < GlcA
Mechanism Hydrophobicity of StereoisomersAnion Exchange (pKa driven)
Relative RT (min) GlcA (~20.5) < GalA (~22.1)*GalA (~12.0) < GlcA (~14.0)**
Resolution (

)
High (

)
Very High (

)
LOD ~1–5 pmol (UV)~0.5–1 pmol (PAD)
pH Sensitivity High (pH 8.0 optimal for separation)Critical (requires >100mM NaOH)

*Data based on isocratic elution (pH 8.0, 15% ACN) [1]. **Data based on NaOAc gradient elution [2].

Scientific Explanation of Elution Order
  • HPAEC (Acidity): Glucuronic acid (pKa ~2.9) is a stronger acid than Galacturonic acid (pKa ~3.5). In anion exchange, the stronger acid binds more tightly to the positively charged resin, resulting in a later elution time for GlcA.

  • PMP-HPLC (Hydrophobicity): The separation on C18 is governed by the 3D orientation of the PMP tags relative to the sugar ring. Experimental evidence [1] demonstrates that the PMP-GlcA complex is slightly less hydrophobic (or has a shape that interacts less strongly with C18) than PMP-GalA, causing GlcA to elute first.

Part 3: Detailed Protocol (PMP Derivatization)

While HPAEC is instrument-dependent, PMP derivatization is a universal protocol applicable to any lab with a standard HPLC-UV.

The Mechanism

PMP_Reaction Start Reducing Sugar (Aldehyde form) Cond pH 10-11 70°C, 100 min Start->Cond Reagent 2x PMP Reagent Reagent->Cond Product Bis-PMP Derivative (UV Active) Cond->Product Condensation

Figure 2: PMP derivatization mechanism. Two PMP molecules condense with the C1 carbonyl of the uronic acid.

Step-by-Step Workflow

Reagents: 0.5M PMP in Methanol; 0.3M NaOH; 0.3M HCl; Chloroform.

  • Hydrolysis (if polymer): Hydrolyze polysaccharide (e.g., 2M TFA, 110°C, 2h). Evaporate TFA completely.

  • Derivatization:

    • Mix 100 µL sample (aqueous) + 100 µL 0.3M NaOH.

    • Add 100 µL 0.5M PMP (in methanol).

    • CRITICAL: Vortex and incubate at 70°C for 100 minutes . (Insufficient time leads to mono-PMP artifacts).

  • Neutralization: Cool to room temp. Add 100 µL 0.3M HCl to neutralize (pH ~7).

  • Extraction (Clean-up):

    • Add 1 mL Chloroform. Vortex vigorously. Centrifuge.

    • Discard the bottom (organic) layer containing excess PMP reagent.

    • Repeat chloroform wash 3 times.

  • Analysis: Inject the top (aqueous) layer onto C18 HPLC.

Troubleshooting Tip: If GlcA and GalA peaks co-elute, adjust the mobile phase pH. Lowering pH (e.g., to 6.0) protonates the carboxyl groups, increasing retention on C18 and altering selectivity [1].

Part 4: GC-MS Considerations

Gas Chromatography requires volatile derivatives, typically achieved via trimethylsilylation (TMS).

  • The Issue: Silylation does not lock the anomeric ring. A single uronic acid (e.g., GlcA) will produce multiple peaks (alpha-pyranose, beta-pyranose, etc.), complicating quantitation [3].

  • The Fix: Oximation prior to silylation can reduce peak multiplicity, but PMP-HPLC is generally preferred for routine uronic acid profiling due to the 1:1 stoichiometry of the derivative.

References

  • Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization. National Institutes of Health (PMC). Available at: [Link]

  • Technical Note: Analysis of Carbohydrates by HPAE-PAD.Thermo Fisher Scientific / Dionex. (Standard reference for CarboPac PA1 retention behavior).
  • GC-CI-MS Analysis of TMS Derivatives. University of Sydney Mass Spectrometry Core. Available at: [Link]

  • Optimization of HPLC Detection of PMP Derivatives of Carbohydrates. Clemson University. Available at: [Link]

Sources

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